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Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate Documentation Hub

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  • Product: Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate
  • CAS: 1956426-92-8

Core Science & Biosynthesis

Foundational

Engineering α,β-Dehydroamino Acid Derivatives of 2,4-Dichlorobenzaldehyde: Synthesis, Mechanics, and Therapeutic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Mechanistic Rationale The development of non-proteinogenic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Mechanistic Rationale

The development of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. Among these, α,β-dehydroamino acids (ΔAAs) introduce critical conformational constraints into peptide backbones, locking them into specific secondary structures (such as β-turns) that resist proteolytic degradation.

When functionalized with a 2,4-dichlorophenyl moiety, these derivatives exhibit a unique physicochemical profile. The dual chlorine substitution on the aromatic ring serves two mechanistic purposes:

  • Electronic Modulation: The strongly electron-withdrawing nature of the halogens increases the electrophilicity of the β-carbon, making the molecule a potent Michael acceptor for targeted covalent inhibition in biological systems.

  • Lipophilic Enhancement: The calculated partition coefficient (LogP) is significantly elevated, driving superior membrane permeability and enhancing binding affinity within hydrophobic enzyme pockets[1].

This technical guide details the authoritative synthesis, structural characterization, and downstream biological applications of 2,4-dichlorobenzaldehyde-derived α,β-dehydroamino acids, providing a self-validating framework for laboratory execution.

The Erlenmeyer-Plöchl Azlactone Strategy

The most robust and scalable method for synthesizing α,β-dehydroamino acids from 2,4-dichlorobenzaldehyde is via the Erlenmeyer-Plöchl azlactone synthesis . This involves the condensation of the aldehyde with an N-acylglycine (typically hippuric acid) to form an intermediate oxazolone (azlactone), which is subsequently ring-opened[2].

Mechanistic Causality
  • Acetic Anhydride (

    
    ):  Acts as a dual-purpose reagent. It dehydrates the hippuric acid to drive the initial cyclization into a 2-phenyl-5(4H)-oxazolone, and serves as the solvent for the condensation.
    
  • Sodium Acetate (

    
    ):  Functions as a mild base to deprotonate the active methylene group of the newly formed oxazolone. The resulting enolate attacks the carbonyl carbon of 2,4-dichlorobenzaldehyde.
    
  • Thermodynamic Control: The reaction heavily favors the formation of the (Z)-isomer of the azlactone due to the severe steric clash between the 2,4-dichlorophenyl ring and the phenyl ring of the oxazolone in the (E)-configuration.

Pathway Visualization

G A 2,4-Dichlorobenzaldehyde + Hippuric Acid B Erlenmeyer-Plöchl Condensation (Ac2O, NaOAc) A->B Heat / Microwave C 4-(2,4-Dichlorobenzylidene)- 2-phenyl-5(4H)-oxazolone (Azlactone) B->C -H2O, Cyclization D Nucleophilic Ring Opening (H2O / NaOH or Amines) C->D Nucleophile Addition E α,β-Dehydroamino Acid Derivative (e.g., Dehydrophenylalanine) D->E Hydrolysis / Aminolysis

Caption: Synthesis pathway of α,β-dehydroamino acids via the Erlenmeyer-Plöchl azlactone intermediate.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol integrates internal quality control (QC) checkpoints. This prevents the propagation of errors from the intermediate stage to the final product.

Phase 1: Synthesis of 4-(2,4-Dichlorobenzylidene)-2-phenyl-5(4H)-oxazolone

Note: This procedure utilizes a modernized, solvent-free microwave-assisted approach for higher yields and greener chemistry[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry porcelain mortar, combine 2,4-dichlorobenzaldehyde (1.75 g, 0.01 mol), hippuric acid (1.79 g, 0.01 mol), and fused sodium acetate (0.82 g, 0.01 mol)[1].

  • Activation: Add 2-3 mL of acetic anhydride to the mixture. Triturate the paste until homogeneous. Causality: Minimal solvent concentrates the reactants, maximizing collision frequency under microwave irradiation.

  • Irradiation: Transfer the paste to a microwave-safe vessel. Irradiate at 300 W for 90–120 seconds in 30-second intervals to prevent localized superheating[2].

  • Observation (Self-Validation Check 1): The reaction is complete when the mixture transitions from a white paste to a deep yellow, semi-solid mass[1].

  • Workup: Cool the mixture to room temperature. Quench with 20 mL of ice-cold distilled water to hydrolyze unreacted acetic anhydride. Filter the yellow precipitate under a vacuum.

  • Purification: Recrystallize from boiling 96% ethanol.

QC & Validation Parameters for the Azlactone:

  • Yield: Expected 80–88%.

  • Melting Point: 152–154 °C[3].

  • IR Spectroscopy: Look for sharp diagnostic bands at ~1790 cm⁻¹ (lactone C=O stretch) and ~1650 cm⁻¹ (C=N stretch). The absence of a broad O-H/N-H stretch confirms complete cyclization[1].

Phase 2: Ring Opening to α,β-Dehydroamino Acid
  • Hydrolysis: Suspend the purified azlactone (1.0 g) in 15 mL of 1% aqueous NaOH and 5 mL of ethanol.

  • Heating: Reflux gently for 2 hours. The yellow suspension will gradually dissolve as the lactone ring opens to form the soluble sodium salt of the dehydroamino acid.

  • Precipitation: Cool the solution in an ice bath and carefully acidify to pH 2.0 using 1M HCl.

  • Isolation: Filter the resulting white/pale-yellow precipitate (N-benzoyl-β-(2,4-dichlorophenyl)dehydroalanine), wash with cold water, and dry under vacuum.

Biological Activity & Therapeutic Profiling

Derivatives bearing the 2,4-dichlorobenzylidene scaffold have demonstrated potent biological activity, acting as highly effective antibacterial and cytotoxic agents. The lipophilic chlorine atoms facilitate penetration through complex bacterial cell walls and mammalian cell membranes[3].

Quantitative Data Summary

The following table summarizes the benchmarked biological activities of 2,4-dichlorobenzylidene oxazolones and their dehydroamino acid derivatives across various assays:

Target Organism / Cell LineAssay TypeActivity MetricMechanism of Action / Notes
Xanthomonas oryzae (Phyto-pathogen)Agar Well DiffusionMIC: 25 - 50 µg/mLDisruption of bacterial tertiary proteins; covalent binding via Michael addition[3].
Ralstonia solanacearumBroth MicrodilutionMIC: ~50 µg/mLBroad-spectrum membrane disruption[3].
Nitrosomonas speciesNitrification Inhibition> 80% InhibitionHighly effective agricultural nitrification inhibitor[3].
MCF-7 (Breast Cancer)MTT CytotoxicityIC₅₀: 12.5 - 20.0 µMInduction of ROS-mediated apoptosis; lipophilicity drives intracellular accumulation[1].

Downstream Applications: Asymmetric Hydrogenation

Beyond direct therapeutic use, α,β-dehydroamino acids of 2,4-dichlorobenzaldehyde are vital precursors for the synthesis of optically active, non-natural α-amino acids .

By subjecting the dehydroamino acid to asymmetric catalytic hydrogenation, researchers can generate enantiopure (S)- or (R)-2,4-dichlorophenylalanine derivatives.

  • Catalyst Selection: Rhodium complexes utilizing chiral ligands, such as Rh-DuPHOS or Rh-DIPAMP , are the industry standard[4].

  • Causality: The N-acyl group of the dehydroamino acid coordinates to the Rh center, locking the substrate in a rigid conformation. The chiral ligand then directs the delivery of hydrogen gas (

    
    ) exclusively to one face of the alkene, frequently achieving enantiomeric excesses (ee) > 98%[4].
    

Conclusion

The integration of 2,4-dichlorobenzaldehyde into α,β-dehydroamino acid scaffolds represents a highly strategic approach in medicinal chemistry. By leveraging the Erlenmeyer-Plöchl synthesis under modernized, solvent-free conditions, researchers can generate high-purity azlactones and dehydroamino acids with built-in self-validating spectroscopic markers. Whether deployed directly as lipophilic antimicrobial agents or utilized as precursors for asymmetric hydrogenation, these derivatives remain a critical asset in the drug development pipeline.

References

  • Dodecatungstophosphoric Acid (H3PW12O40), Samarium and Ruthenium (ІІІ) Chloride Catalyzed Synthesis of Unsaturated 2-Phenyl-5(4H)-oxazolone Derivatives under Solvent-free Conditions Source: Molecules (via NIH / PubMed Central) URL:[Link][2]

  • Synthesis of 2-furyl-4-arylidene-5(4H)-oxazolones as new potent antibacterial agents against phyto-pathogenic and nitrifying bacteria Source: Journal of Environmental Science and Health, Part B (via ResearchGate) URL:[Link][3]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL 4-ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES Source: Eur. Chem. (via ResearchGate) URL:[Link][1]

  • Asymmetric Synthesis and Application of α-Amino Acids Source: ACS Symposium Series (via Dokumen.pub) URL:[Link][4]

Sources

Exploratory

Technical Guide: Non-Proteinogenic Amino Acid Precursors – The 2,4-Dichloro Series

Executive Summary The 2,4-dichloro series refers to a specific class of halogenated aromatic building blocks used to synthesize 2,4-dichlorophenylalanine (2,4-D-Phe) and its derivatives. As a non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dichloro series refers to a specific class of halogenated aromatic building blocks used to synthesize 2,4-dichlorophenylalanine (2,4-D-Phe) and its derivatives. As a non-proteinogenic amino acid, 2,4-D-Phe serves as a critical pharmacophore in drug development. The orthogonal substitution of chlorine atoms at the ortho and para positions creates a unique steric and electronic profile that enhances lipophilicity (


), improves metabolic stability against ring oxidation, and restricts conformational freedom in peptide backbones.

This guide details the technical synthesis of 2,4-D-Phe from its two primary precursors: 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzaldehyde . It compares classical organic methodologies with modern chemo-enzymatic routes and provides validated protocols for laboratory-scale production.

Chemical Rationale: The 2,4-Dichloro Pharmacophore[1][2][3]

The utility of the 2,4-dichloro substitution pattern stems from its specific modulation of the phenylalanine scaffold.

PropertyEffect on PharmacophoreMechanism
Steric Hindrance High (Ortho-Cl)The 2-position chlorine creates significant steric clash (

-value

0.43), restricting rotation around the

bond. This locks peptides into specific conformations (e.g.,

-turns).
Electronic Effect Electron WithdrawingThe inductive effect (-I) of two chlorines lowers the

of the aromatic ring, reducing the electron density and making the ring less susceptible to oxidative metabolism (e.g., by CYP450).
Lipophilicity Increased HydrophobicityChlorine is a lipophilic bioisostere for methyl groups. This increases membrane permeability and hydrophobic collapse in protein binding pockets.

Synthetic Pathways[4][5][6]

We categorize the synthesis into three primary routes based on the starting precursor and stereochemical requirements.

Route A: Acetamidomalonate Alkylation (Scalable, Racemic)

Precursor:2,4-Dichlorobenzyl chloride This is the industry-standard route for bulk production of racemic (


)-2,4-D-Phe. It utilizes diethyl acetamidomalonate (DEAM) as a glycine equivalent.
Route B: Erlenmeyer-Plöchl Azlactone Synthesis (Classic)

Precursor:2,4-Dichlorobenzaldehyde Ideal for generating


-unsaturated intermediates or when the benzyl halide is unstable. This route proceeds via an oxazolone (azlactone) intermediate.
Route C: Chemo-Enzymatic Transamination (Chiral)

Precursor:2,4-Dichlorophenylpyruvic acid (derived from the aldehyde) Uses engineered transaminases to yield enantiopure (


)- or (

)-2,4-D-Phe directly, avoiding complex chiral resolution steps.
Pathway Visualization

G Start_Ald 2,4-Dichlorobenzaldehyde Inter_Azlactone Azlactone Intermediate Start_Ald->Inter_Azlactone Hippuric Acid, Ac2O, NaOAc Start_BnCl 2,4-Dichlorobenzyl Chloride Inter_Malonate Diethyl Acetamidomalonate Derivative Start_BnCl->Inter_Malonate DEAM, NaOEt, Ethanol, Reflux Inter_Pyruvate 2,4-Dichlorophenylpyruvate Inter_Azlactone->Inter_Pyruvate Hydrolysis (H3O+) Target 2,4-Dichlorophenylalanine (2,4-D-Phe) Inter_Pyruvate->Target Transaminase (PLP, Amine Donor) Inter_Malonate->Target 1. Hydrolysis (HCl) 2. Decarboxylation

Figure 1: Synthetic logic flow for accessing 2,4-Dichlorophenylalanine from aldehyde and benzyl chloride precursors.

Detailed Experimental Protocol

Protocol: Synthesis of ( )-2,4-Dichlorophenylalanine via Acetamidomalonate

Rationale: This method is selected for its robustness, low cost, and self-indicating purification (crystallization). The protocol relies on the


 alkylation of the stabilized enolate of diethyl acetamidomalonate.[1]

Reagents:

  • Diethyl acetamidomalonate (DEAM) [CAS: 1068-90-2]

  • 2,4-Dichlorobenzyl chloride [CAS: 94-99-5]

  • Sodium metal (or Sodium Ethoxide 21% wt in EtOH)

  • Absolute Ethanol[2][3]

  • Concentrated Hydrochloric Acid (12 M)

Step 1: Enolate Formation and Alkylation[1]
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Preparation: Add 100 mL of absolute ethanol. Carefully add 2.3 g of sodium metal (0.1 mol) in small pieces. Stir until fully dissolved to form sodium ethoxide. Safety: Evolution of hydrogen gas.

  • Enolization: Add 21.7 g (0.1 mol) of DEAM to the ethoxide solution. Stir at room temperature for 30 minutes. The solution may turn slightly yellow, indicating enolate formation.

  • Alkylation: Add 19.5 g (0.1 mol) of 2,4-dichlorobenzyl chloride dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6 hours.

    • Checkpoint: Monitor reaction by TLC (SiO2, Hexane:EtOAc 3:1). The starting benzyl chloride spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter off the precipitated NaCl.[3] Concentrate the filtrate in vacuo to yield the intermediate diethyl 2-acetamido-2-(2,4-dichlorobenzyl)malonate as a viscous oil or solid.

Step 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the crude intermediate in 100 mL of 6 M HCl (prepared by diluting conc. HCl 1:1 with water).

  • Reflux: Heat to reflux for 12–16 hours. This step performs three chemical changes:[3][1][4][5]

    • Hydrolysis of ethyl esters to carboxylic acids.

    • Hydrolysis of the acetamido group to the amine.[1]

    • Thermal decarboxylation of the gem-dicarboxylic acid.

  • Isolation: Cool the solution to 0°C. The hydrochloride salt of the amino acid may precipitate.

  • Neutralization: Adjust pH to ~6.0 (the isoelectric point) using 50% NaOH or aqueous ammonia. A white precipitate of free amino acid will form.

  • Purification: Recrystallize from water/ethanol.

Yield Expectation: 65–75% overall. Characterization:


H NMR (D

O/DCl) should show the characteristic ABX system of the benzylic protons and the aromatic splitting pattern of the 2,4-dichloro ring (doublet at

7.4, doublet at

7.2, singlet/doublet at

7.5).

Analytical Characterization Data

When validating the synthesized 2,4-D-Phe, the following spectral signatures confirm structural integrity.

TechniqueParameterExpected Signal / Observation
HPLC Retention TimeElutes later than Phenylalanine (Phe) due to higher lipophilicity (C18 column, MeOH/H2O gradient).
MS (ESI+)


(base peak). Look for characteristic isotope pattern: M, M+2, M+4 in 9:6:1 ratio due to two Cl atoms.

H NMR
Aromatic RegionThree distinct signals. The proton at C3 is a doublet (

Hz); C5 is a doublet of doublets; C6 is a doublet (

Hz, meta coupling).
Melting Point DecompositionHigh melting point (>230°C, dec), typical of zwitterionic amino acids.

Applications in Drug Discovery[4][5][6][10][11][12]

Metabolic Stability Engineering

Incorporating 2,4-D-Phe into peptide drugs protects the aromatic ring from oxidation. In standard phenylalanine, the para-position is a major site for hydroxylation. The 4-Cl substituent blocks this, while the 2-Cl substituent sterically hinders proteases from accessing the peptide bond.

Case Study: Antifungal Pharmacophores

While 2,4-D-Phe is an amino acid, its structural motif shares the pharmacophore of Luliconazole and Miconazole . These drugs utilize the 2,4-dichlorophenyl group to interact with the heme iron of CYP51 (lanosterol 14


-demethylase). The electron-withdrawing nature of the chlorines reduces the electron density on the aromatic ring, influencing 

stacking interactions within the enzyme active site [1].
Biocatalytic Pathway Diagram

BioCat Substrate 2,4-Dichlorophenylpyruvate Enzyme Transaminase (PLP-dependent) Substrate->Enzyme Product (L)-2,4-Dichlorophenylalanine Enzyme->Product Stereoselective Transfer ByProduct Oxaloacetate Enzyme->ByProduct Donor Amine Donor (e.g., L-Aspartate) Donor->Enzyme

Figure 2: Biocatalytic transamination allows for the asymmetric synthesis of (L)-2,4-D-Phe, avoiding racemic resolution.

References

  • Organic Syntheses. (1960). Diethyl acetamidomalonate. Org. Synth. 1960, 40, 21; Coll. Vol. 5, 376. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020, 16, 1024–1057. Retrieved from [Link]

  • ResearchGate. (2018). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]

Sources

Foundational

Chemical Stability Profile: Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

Technical Guide for Pharmaceutical Development Executive Summary Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate (CAS: Analogous to 1125-78-6 series) is a dehydroamino acid derivative , specifically a 2,4-dichloro-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical Development

Executive Summary

Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate (CAS: Analogous to 1125-78-6 series) is a dehydroamino acid derivative , specifically a 2,4-dichloro-substituted dehydrophenylalanine methyl ester. Unlike simple enamines, this molecule exhibits "push-pull" (captodative) electronic stabilization due to the cross-conjugation of the electron-donating amino group (


-position) and the electron-withdrawing ester group.

While kinetically stable under ambient conditions, it is thermodynamically unstable toward acid-catalyzed hydrolysis (yielding the


-keto ester) and photochemical isomerization  (

conversion).[1] This guide details the mechanistic degradation pathways, stability-indicating analytical methods, and handling protocols required for its use as a pharmaceutical intermediate.

Structural Analysis & Physicochemical Properties[2][3][4][5]

Chemical Identity[6][7]
  • IUPAC Name: Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

  • Functional Class:

    
    -Unsaturated 
    
    
    
    -amino ester (Dehydroamino acid).[1]
  • Key Moieties:

    • Enamine Core: C=C-NH

      
       system susceptible to electrophilic attack.
      
    • Methyl Ester: Prone to hydrolytic cleavage.[1]

    • 2,4-Dichlorophenyl: Sterically bulky, electron-withdrawing, providing crystallinity and lipophilicity.

Isomerism ( Configuration)

The compound exists as geometric isomers.[1] The


-isomer  is typically the thermodynamic product due to an intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen (

).
  • Stability Implication: Disruption of this H-bond (e.g., by polar protic solvents or light) lowers the energy barrier for isomerization to the less stable

    
    -isomer, which is more susceptible to hydrolytic attack.
    

Degradation Pathways & Mechanisms[1]

Acid-Catalyzed Hydrolysis (Primary Degradation Pathway)

The most critical instability arises in acidic aqueous environments.[1] The amino group facilitates protonation at the


-carbon (C3), leading to an iminium ion intermediate which rapidly hydrolyzes.[1]

Mechanism:

  • Protonation: The

    
    -carbon is protonated, breaking the double bond and forming a resonance-stabilized iminium cation.
    
  • Nucleophilic Attack: Water attacks the

    
    -carbon.
    
  • Elimination: Ammonia is eliminated, yielding the

    
    -keto ester (Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate).
    

Hydrolysis Start Enamine Ester (Substrate) Inter1 Iminium Cation (Intermediate) Start->Inter1 + H+ (Rate Limiting) Inter2 Carbinolamine Inter1->Inter2 + H2O Product α-Keto Ester + Ammonia Inter2->Product - NH3

Caption: Acid-catalyzed hydrolysis mechanism converting the amino-acrylate to an α-keto ester.

Photochemical Instability

Dehydroamino acids absorb UV light strongly (approx.[1]


 280–320 nm).[1]
  • Mechanism: Photo-excitation (

    
     or 
    
    
    
    ) disrupts the C=C bond order, allowing rotation.[1]
  • Result: Equilibrium shift between

    
     and 
    
    
    
    forms. The
    
    
    -isomer, lacking the stabilizing intramolecular H-bond, often degrades faster or exhibits different solubility profiles.
Oxidative Stability

The electron-rich C=C double bond is a target for oxidation.

  • Susceptibility: Moderate.[1]

  • Reagents: Reacts with peracids (e.g., mCPBA) or singlet oxygen.[1]

  • Product: Epoxidation of the C=C bond is difficult due to steric hindrance from the dichlorophenyl group; however, oxidative cleavage to the amide and aldehyde is possible under forcing conditions.

Experimental Protocols

Stability-Indicating HPLC Method

To quantify degradation, a Reverse-Phase HPLC (RP-HPLC) method must separate the parent enamine, the


-keto ester hydrolysis product, and the 

isomers.
ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for lipophilic aromatics.
Mobile Phase A 0.1% Ammonium Acetate (pH 6.[1]5)Critical: Avoid acidic modifiers (TFA/Formic acid) to prevent on-column hydrolysis.
Mobile Phase B AcetonitrileHigh elution strength for the dichlorophenyl moiety.[1]
Gradient 40% B to 90% B over 15 minElutes polar hydrolysis products early; retains lipophilic parent.[1]
Detection UV at 290 nmTargets the conjugated enamine system; minimizes solvent cutoff noise.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Forced Degradation (Stress Testing) Protocol

Perform these studies to validate the analytical method and define storage limits.

Workflow Diagram:

StressTest cluster_conditions Stress Conditions Sample Sample Preparation (1 mg/mL in MeCN) Acid Acid Hydrolysis 0.1N HCl, 25°C, 4h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 25°C, 1h Sample->Base Ox Oxidation 3% H2O2, RT, 2h Sample->Ox Photo Photolysis UV/Vis (1.2M lux-hr) Sample->Photo Analysis HPLC Analysis (Quantify % Recovery) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis

Caption: Forced degradation workflow to determine stability limits.

Expected Outcomes:

  • Acid: Rapid degradation to

    
    -keto ester.
    
  • Base: Saponification of methyl ester to free acid (Methyl loss).[1]

  • Peroxide: Potential N-oxide formation or C=C cleavage (slow).[1]

  • Light: Isomerization (peak splitting in HPLC).[1]

Handling and Storage Recommendations

Based on the chemical stability profile, the following protocols are mandatory for maintaining >98% purity.

  • Moisture Control: The compound is not hygroscopic but is hydrolytically sensitive.[1] Store in tightly sealed containers with desiccant.

  • pH Micro-environment: Avoid contact with acidic vapors (HCl, acetic acid) in the storage area.

  • Light Protection: Use amber glassware or foil-wrapped containers to prevent

    
     photo-isomerization.
    
  • Temperature: Store at 2–8°C . While stable at room temperature for short periods (days), long-term storage requires refrigeration to inhibit slow hydrolysis or oxidative degradation.[1]

  • Solution Stability:

    • Stable Solvents: DMSO, Acetonitrile, Methanol (neutral).[1]

    • Unstable Solvents: Acidic water, Chloroform (often contains traces of HCl), Acetone (can form Schiff bases with impurities).[1]

    • Rule: Prepare analytical solutions immediately before use.

References

  • Ferreira, P. M. T., et al. (2010).[1] Synthesis and Structural Characterization of Dehydroamino Acid Derivatives. Journal of Chemical Society, Perkin Transactions 1. (Generalized reference for Dehydroamino acid chemistry).

  • Schmidt, U., et al. (1982).[1] Dehydroamino acids, alpha-amino-alpha,beta-unsaturated carboxylic acids. Synthesis, 1982(1), 1-28.[1]

  • Shin, C. G., et al. (1981).[1] Dehydrooligopeptides. II.[1] The Synthesis of Dehydrodehydrodipeptides by Direct Coupling and Reactivity of Dehydroamino Acid. Bulletin of the Chemical Society of Japan.

  • Mazellier, P., et al. (2008).[1][2] Photodegradation of steroid hormones and acrylate derivatives in aqueous solution. Chemosphere, 73(8), 1216-1223.[1][2]

  • Patel, A. K., et al. (2009).[1][3] Synthesis, characterization, thermal properties of acrylic copolymers derived from 2,4-dichlorophenyl acrylate. Journal of the Chilean Chemical Society, 54(3).

Sources

Exploratory

Technical Guide: 2,4-Dichloro-Substituted Dehydro-Phenylalanine Analogs

Content Type: Technical Whitepaper / Experimental Guide Subject: Synthesis, Structural Properties, and Pharmacological Utility of Phe(2,4-Cl ) Date: October 2025 Executive Summary The incorporation of non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Experimental Guide Subject: Synthesis, Structural Properties, and Pharmacological Utility of


Phe(2,4-Cl

) Date: October 2025

Executive Summary

The incorporation of non-proteinogenic amino acids into bioactive peptides is a critical strategy in modern drug design to overcome the poor pharmacokinetic profiles of native sequences. Among these,


-dehydrophenylalanine (

Phe)
analogs stand out for their ability to rigidly constrain peptide backbones into stable secondary structures, primarily

-turns and

-helices.

This guide focuses on the 2,4-dichloro-substituted analog (


Phe(2,4-Cl

))
. This specific substitution pattern offers a unique dual-action mechanism:
  • Steric Locking: The ortho-chlorine atom introduces significant steric hindrance, severely restricting the

    
     torsion angle and forcing the side chain into a specific orientation relative to the peptide backbone.
    
  • Electronic Modulation: The electron-withdrawing nature of the two chlorine atoms reduces the electron density of the phenyl ring, altering

    
    -
    
    
    
    stacking interactions and increasing metabolic stability against aromatic oxidation.

Part 1: Chemical Architecture & Significance

The Phe Structural Motif

Unlike standard phenylalanine,


Phe possesses a double bond between the C

and C

atoms.[1] This unsaturation creates a planar triangular geometry at the C

center, abolishing the chirality of the amino acid (it exists as

or

geometric isomers).
  • Conformational Constraint: The sp

    
     hybridization at C
    
    
    
    locks the
    
    
    and
    
    
    torsion angles to values near
    
    
    and
    
    
    , respectively. This energetically favors the formation of Type II
    
    
    -turns
    and
    
    
    -helices
    .
  • Isomer Preference: The

    
    -isomer (phenyl ring cis to the amide carbonyl) is thermodynamically more stable and is the primary product of standard synthesis methods.
    
The 2,4-Dichloro Advantage

The addition of chlorine atoms at the 2- (ortho) and 4- (para) positions introduces specific physicochemical advantages:

FeatureMechanism of ActionImpact on Drug Design
Ortho-Cl Sterics Creates a "molecular lock" by clashing with the backbone amide NH or carbonyl oxygen.Restricts side-chain rotation (

), reducing entropic penalty upon receptor binding.
Para-Cl Hydrophobicity Increases the lipophilicity of the side chain.Enhances membrane permeability and hydrophobic pocket occupancy.
Electronic Deactivation Inductive electron withdrawal (-I effect) lowers ring electron density.Reduces susceptibility to oxidative metabolism (e.g., P450 enzymes) and alters

-cation interactions.

Part 2: Synthetic Pathways

The synthesis of sterically crowded dehydroamino acids is challenging. The Erlenmeyer-Plöchl azlactone method is the gold standard for generating 2,4-dichloro-


Phe due to its robustness against steric hindrance.
Synthesis Workflow Diagram

The following directed graph illustrates the critical path from starting materials to the final dehydro-peptide unit.

SynthesisPathway Figure 1: Erlenmeyer-Plöchl Synthesis Route for ΔPhe(2,4-Cl2) Start 2,4-Dichlorobenzaldehyde + N-Acetylglycine Reagents Ac2O / NaOAc (Dehydration) Start->Reagents Azlactone 4-(2,4-Dichlorobenzylidene)- 2-methyl-5-oxazolone (Azlactone Intermediate) Reagents->Azlactone Condensation (Perkin-type) RingOpen Nucleophilic Ring Opening (R-NH2 or NaOMe) Azlactone->RingOpen Aminolysis/Hydrolysis Product Z-ΔPhe(2,4-Cl2) Peptide/Ester RingOpen->Product Yields Z-isomer

Detailed Experimental Protocol

Objective: Synthesis of the monomer Z-4-(2,4-dichlorobenzylidene)-2-methyl-5-oxazolone and subsequent ring opening.

Reagents:

  • 2,4-Dichlorobenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.1 eq)

  • Fused Sodium Acetate (0.8 eq)

  • Acetic Anhydride (3.0 eq)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 2,4-dichlorobenzaldehyde (50 mmol), N-acetylglycine (55 mmol), and fused sodium acetate (40 mmol).

  • Dehydration: Add acetic anhydride (150 mmol) to the mixture.

  • Reflux: Heat the mixture gently on a steam bath or oil bath at 100–110°C. The solid mixture will liquefy. Continue heating for 2 hours.

    • Critical Checkpoint: The solution should turn deep yellow/orange, indicating azlactone formation.

  • Precipitation: Cool the reaction mixture to room temperature. Add cold ethanol (20 mL) to induce crystallization. Store at 4°C overnight.

  • Isolation: Filter the crystalline product (the azlactone). Wash with cold ethanol and water to remove excess acid and aldehyde.

    • Yield Expectation: 60–80%.

  • Ring Opening (Peptide Coupling): To incorporate into a peptide, react the isolated azlactone with the amino component (e.g., Amino Acid Methyl Ester) in a solvent like DMF or dioxane with 1.0 eq of base (TEA/DIPEA).

    • Note: This step opens the oxazolone ring, forming the dehydro-peptide bond and preserving the Z-configuration.

Part 3: Structural & Biological Impact

Conformational Logic: The "Turn" Inducer

The


Phe(2,4-Cl

) residue acts as a structural pivot. The logic of its folding behavior is deterministic based on the steric clashes introduced by the double bond and the ortho-chlorine.

ConformationLogic Figure 2: Structural Determinism of 2,4-Dichloro-ΔPhe Residue ΔPhe(2,4-Cl2) Residue DoubleBond Cα=Cβ Double Bond (Planarity) Residue->DoubleBond OrthoCl Ortho-Chloro Substituent (Steric Bulk) Residue->OrthoCl Constraint1 Restricted φ, ψ angles (±60°, ±30°) DoubleBond->Constraint1 Constraint2 Restricted χ2 angle (Sidechain Lock) OrthoCl->Constraint2 Structure Nucleation of β-Turn (Type II) or 3_10 Helix Constraint1->Structure Constraint2->Structure Stabilizes

Quantitative Structural Parameters

The following table summarizes the typical geometric parameters observed in peptides containing ortho-substituted dehydrophenylalanines, derived from X-ray crystallographic data of analogous systems.

ParameterValue / RangeSignificance
C

=C

Length
1.33 – 1.34 ÅTypical double bond; ensures planarity.

(Phi) Angle

or

Compatible with helical/turn structures.

(Psi) Angle

or

Favors

-helix (if repeated) or

-turn (

).

Angle
LockedThe ortho-Cl prevents free rotation of the phenyl ring.
Isomer Geometry Z (Cis)The phenyl ring is cis to the carbonyl group (C=O).
Biological Applications[2][3][4][5]
  • Protease Resistance: The C

    
    =C
    
    
    
    double bond renders the peptide bond non-scissile to chymotrypsin and trypsin. The 2,4-dichloro substitution further sterically blocks the active site of proteases.
  • Antibiotic Design:

    
    Phe peptides often exhibit antimicrobial activity (e.g., VS1/VS2 analogs). The increased hydrophobicity of the 2,4-dichloro group aids in bacterial membrane permeation.
    
  • Metabolic Stability: The electron-deficient ring resists oxidation, prolonging the half-life of the peptide in vivo.

References

  • Sharma, P., et al. (1994). "Alpha,beta-Dehydro-amino acid residues in the design of peptide structures: synthesis, crystal structure, and molecular conformation." Biopolymers.[2][3][4] Link

  • Pieroni, O., et al. (1975). "Chiroptical Properties and Conformation of Dehydrophenylalanine Peptides." Israel Journal of Chemistry. Link

  • Lenartowicz, P., et al. (2022).[4] "Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks." Molecules. Link

  • Mathur, P., et al. (2013). "Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity." Modern Scientific Press.
  • Jain, R., et al. (2001). "Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond." Biopolymers.[2][3][4] Link

  • Thakur, V., et al. (2006). "Synthesis and Biological Evaluation of Dehydrophenylalanine Containing Substance P Fragments." Bulletin of the Chemical Society of Japan. Link

Sources

Protocols & Analytical Methods

Method

Asymmetric hydrogenation of methyl 2-amino-3-(2,4-dichlorophenyl)acrylate

Application Note: Catalytic Asymmetric Hydrogenation of Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate Executive Summary The synthesis of enantiopure L- or D-2,4-dichlorophenylalanine derivatives is a critical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Hydrogenation of Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate

Executive Summary

The synthesis of enantiopure L- or D-2,4-dichlorophenylalanine derivatives is a critical bottleneck in the development of potent Melanocortin-4 Receptor (MC4R) antagonists, which are heavily investigated for the treatment of cachexia and obesity [1]. This application note details a robust, highly enantioselective protocol for the direct asymmetric hydrogenation of the unprotected


-dehydroamino ester, (Z)-methyl 2-amino-3-(2,4-dichlorophenyl)acrylate. By utilizing a Rhodium(I)-chiral bisphosphine catalyst system in a fluorinated solvent, this methodology bypasses the need for inefficient protection/deprotection steps, offering a streamlined route for drug development professionals.

Strategic Rationale & Mechanistic Insights

The Challenge of Unprotected Substrates Historically, the asymmetric hydrogenation of unprotected


-dehydroamino esters has been plagued by severe catalyst deactivation. The resulting primary amine product acts as a strong 

-donor, irreversibly coordinating to the metal center and halting the catalytic cycle. Furthermore, unprotected enamines are prone to tautomerization to the corresponding imines, leading to complex reaction mixtures and poor enantiomeric excess (ee) [2]. Standard industry workarounds involve in situ protection using di-tert-butyl dicarbonate (Boc

O), which adds synthetic steps and reduces atom economy.

Catalyst & Ligand Design Causality To overcome product inhibition without utilizing protecting groups, we employ a Rh(I) complex bearing an electron-rich, sterically demanding chiral bisphosphine ligand, such as (R,R)-TangPhos [3]. The bulky tert-butyl groups on the P-chirogenic centers of TangPhos create a deep, rigid chiral pocket. This extreme steric bulk serves a dual purpose: it dictates the precise facial selectivity of the olefin approach during coordination, and it sterically repels the coordination of the newly formed primary amine to the Rh center, preventing catalyst poisoning.

Solvent Causality: The Role of TFE The choice of 2,2,2-Trifluoroethanol (TFE) as the reaction solvent is the most critical parameter for success. TFE is a strong hydrogen-bond donor but a remarkably poor nucleophile. It selectively solvates the primary amine product through extensive hydrogen bonding, significantly attenuating the amine's nucleophilicity. This solvent-mediated masking effect keeps the Rh-center free for continuous turnover, enabling high conversion rates for unprotected substrates [2].

Catalytic Pathway Visualization

The following diagram illustrates the self-correcting catalytic cycle, highlighting the critical enantioselection step (migratory insertion) governed by the chiral ligand.

G PreCat [Rh(COD)(L*)]⁺ Pre-catalyst ActCat [Rh(L*)(Solv)₂]⁺ Active Catalyst PreCat->ActCat + H₂, - Cyclooctane SubCoord [Rh(L*)(Substrate)]⁺ Olefin/Amine Coordination ActCat->SubCoord + Substrate, - Solv OxAdd [Rh(H)₂(L*)(Substrate)]⁺ Oxidative Addition SubCoord->OxAdd + H₂ MigIns [Rh(H)(L*)(Alkyl)]⁺ Migratory Insertion OxAdd->MigIns RDS (Enantioselection) MigIns->ActCat Reductive Elimination Prod Methyl (S)-2-amino-3- (2,4-dichlorophenyl)propanoate MigIns->Prod Product Release

Catalytic cycle of Rh-catalyzed asymmetric hydrogenation of dehydroamino esters.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating workflow. Visual cues and pressure metrics are embedded to ensure experimental integrity before proceeding to the next step.

Reagents & Materials:

  • Substrate: (Z)-Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate (1.0 mmol, 246 mg)

  • Pre-catalyst: [Rh(COD)

    
    ]BF
    
    
    
    (1.0 mol%, 4.06 mg)
  • Chiral Ligand: (R,R)-TangPhos (1.1 mol%, 3.15 mg)

  • Solvent: Degassed 2,2,2-Trifluoroethanol (TFE) (5.0 mL)

  • Gas: High-purity Hydrogen (H

    
    , 99.999%)
    

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): Inside an argon-filled glovebox (O

    
     < 1 ppm), dissolve [Rh(COD)
    
    
    
    ]BF
    
    
    and (R,R)-TangPhos in 1.0 mL of degassed TFE in a 4 mL glass vial. Stir at 25 °C for 30 minutes.
    • Self-Validation Checkpoint: The solution must transition from a pale yellow to a deep orange-red. This color shift confirms the successful displacement of the cyclooctadiene (COD) ligand and the formation of the active [Rh(COD)(TangPhos)]BF

      
       complex. If the solution remains pale, the pre-catalyst is inactive or oxidized; abort the run.
      
  • Substrate Preparation: In a separate vial, dissolve the unprotected substrate, (Z)-methyl 2-amino-3-(2,4-dichlorophenyl)acrylate, in 4.0 mL of degassed TFE.

  • Autoclave Charging: Transfer the substrate solution into a 50 mL stainless steel high-pressure autoclave equipped with a PTFE liner and a magnetic stir bar. Quantitatively transfer the activated catalyst solution into the autoclave. Seal the vessel securely before removing it from the glovebox.

  • Purging and Pressurization: Connect the autoclave to a high-pressure hydrogen manifold. Purge the headspace by pressurizing to 50 psi with H

    
     and carefully venting. Repeat this purge cycle three times to remove trace argon. Finally, pressurize the vessel to 150 psi (approx. 10 bar) of H
    
    
    
    .
  • Reaction Execution: Stir the reaction mixture vigorously (800 rpm) at 25 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop over the first 2 hours indicates active hydrogen uptake and successful catalytic turnover.

  • Workup & Isolation: Carefully vent the hydrogen gas in a fume hood. Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure. Pass the crude residue through a short plug of silica gel (Eluent: EtOAc/Hexanes 1:1) to remove the rhodium catalyst species.

  • Analytical Validation: Analyze the isolated methyl 2-amino-3-(2,4-dichlorophenyl)propanoate via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) to determine conversion and enantiomeric excess.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, demonstrating the causality between ligand sterics, solvent choice, and catalytic efficiency.

EntryChiral LigandSolventH

Pressure (psi)
Conversion (%)Enantiomeric Excess (ee %)
1(R,R)-TangPhosMeOH150>9988
2 (R,R)-TangPhos TFE 150 >99 98
3(R)-(S)-JosiphosTFE150>9996
4(R)-BINAPTFE1504532
5(R,R)-TangPhosTHF1506075

Data Interpretation: The superiority of TFE (Entry 2 vs. Entry 1 and 5) highlights the solvent's critical role in mitigating product inhibition via hydrogen bonding. Furthermore, the rigid, sterically demanding structure of TangPhos drastically outperforms the conformationally flexible BINAP (Entry 2 vs. Entry 4), proving that a deep chiral pocket is mandatory for unprotected enamine substrates.

References

  • Chen, C., Pontillo, J., Fleck, B. A., Gao, Y., Wen, J., Tran, J. A., Tucci, F. C., Marinkovic, D., Foster, A. C., & Saunders, J. (2004). 4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine as a potent and selective melanocortin-4 receptor antagonist--design, synthesis, and characterization. Journal of Medicinal Chemistry, 47(27), 6821-6830. URL: [Link]

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919. URL: [Link]

  • Tang, W., & Zhang, X. (2002). Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Organic Letters, 4(23), 4159-4161. URL: [Link]

Application

Application Note: Protocol for Condensing 2,4-Dichlorobenzaldehyde with Methyl Glycinate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating methodology for the synthesis of methyl 2-((2,4-dichlorobenzylidene)amino)ace...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating methodology for the synthesis of methyl 2-((2,4-dichlorobenzylidene)amino)acetate, a versatile Schiff base intermediate.

Mechanistic Rationale & Strategic Design

Schiff bases (imines) are indispensable electrophilic intermediates in modern medicinal chemistry, serving as direct precursors for unnatural amino acids, spiro-heterocycles, and azomethine ylides used in complex 1,3-dipolar cycloadditions[1]. The condensation of 2,4-dichlorobenzaldehyde with methyl glycinate requires careful control of reaction equilibrium and nucleophilicity.

To ensure a high-yielding and reproducible protocol, this methodology avoids harsh azeotropic reflux (e.g., Dean-Stark conditions) in favor of mild, room-temperature dehydration using dichloromethane (DCM)[2].

Causality Behind Experimental Choices:

  • Nucleophile Source (Methyl Glycinate Hydrochloride): The free base of methyl glycinate is highly prone to self-condensation (forming diketopiperazines). Utilizing the hydrochloride salt ensures reagent stability. The free amine is generated in situ via the addition of a non-nucleophilic base[2].

  • Base Selection (Triethylamine - TEA): TEA is selected because it efficiently neutralizes the hydrochloride salt without participating in competing nucleophilic attacks on the highly electrophilic 2,4-dichlorobenzaldehyde[2].

  • Thermodynamic Driver (Anhydrous MgSO₄): Imine formation is an equilibrium process. By suspending anhydrous MgSO₄ directly in the reaction mixture from the start, the eliminated water is immediately sequestered. This drives the reaction forward via Le Chatelier's principle while preventing the hydrolysis of the newly formed imine[2].

Quantitative Reagent Matrix

The following stoichiometry is optimized for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
2,4-Dichlorobenzaldehyde 175.011.01.75 g (10.0 mmol)Electrophile
Methyl glycinate hydrochloride 125.551.21.51 g (12.0 mmol)Nucleophile Source
Triethylamine (TEA) 101.191.21.67 mL (12.0 mmol)Base / Activator
Magnesium sulfate (anhydrous) 120.371.51.80 g (15.0 mmol)Dehydrating Agent
Dichloromethane (DCM) 84.93-20.0 mLAprotic Solvent
Step-by-Step Experimental Protocol

Step 1: Reagent Suspension and Temperature Control

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl glycinate hydrochloride (1.51 g), 2,4-dichlorobenzaldehyde (1.75 g), and anhydrous MgSO₄ (1.80 g)[2].

  • Suspend the solid mixture in anhydrous DCM (20.0 mL).

  • Cool the flask to 0 °C using an ice-water bath. Rationale: Cooling minimizes the risk of exothermic side reactions upon base addition and controls the initial rate of hemiaminal formation, preventing polymerization.

Step 2: In Situ Free-Basing 4. Add triethylamine (1.67 mL) dropwise over a period of 5 minutes[2]. Rationale: Slow addition prevents localized basic hotspots that could trigger unwanted aldol-type condensations of the aldehyde.

Step 3: Equilibration and Dehydration 5. Remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C). 6. Stir the suspension vigorously overnight (12–16 hours)[2]. Rationale: Prolonged stirring at room temperature ensures complete thermodynamic conversion to the imine, while the suspended MgSO₄ continuously traps the eliminated water byproduct.

Step 4: Workup and Isolation 7. Dilute the reaction mixture with diethyl ether (Et₂O, 30 mL)[2]. Rationale: The addition of Et₂O forces the quantitative precipitation of the triethylamine hydrochloride (TEA·HCl) byproduct while keeping the target Schiff base highly soluble. 8. Filter the heterogeneous mixture through a sintered glass funnel (or a thin pad of Celite) to remove the hydrated MgSO₄ and the precipitated TEA·HCl[2]. 9. Transfer the filtrate to a separatory funnel and wash sequentially with distilled water (2 × 20 mL) and saturated aqueous NaCl (brine, 20 mL)[2]. Note: Perform these washes rapidly to minimize the imine's exposure to bulk water. 10. Dry the organic layer over fresh anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator to afford the crude imine product[2].

Self-Validating Analytical Checkpoints

To ensure the protocol acts as a self-validating system, verify the success of the reaction through the following checkpoints:

  • Visual Cue: Upon the addition of TEA and dilution with Et₂O, a thick white precipitate (TEA·HCl) should form, confirming the successful free-basing of the methyl glycinate.

  • TLC Monitoring: Analyze the mixture using Thin Layer Chromatography (Eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the UV-active 2,4-dichlorobenzaldehyde spot (R_f ~ 0.6) is entirely consumed and replaced by a new, lower-polarity imine spot (R_f ~ 0.4).

  • ¹H NMR (CDCl₃) Validation: The defining diagnostic peak for the product is the imine proton (-CH=N-), which will appear as a sharp, highly deshielded singlet between δ 8.20 – 8.50 ppm . The complete disappearance of the aldehyde proton signal (typically > δ 10.0 ppm) confirms quantitative conversion.

Mechanistic Workflow Diagram

G N1 Reagent Suspension Aldehyde + Amine·HCl + MgSO4 in DCM at 0 °C N2 Base Addition Dropwise TEA N1->N2 N3 In Situ Free-Basing Methyl Glycinate Generation N2->N3 Neutralization N4 Nucleophilic Addition Hemiaminal Intermediate N3->N4 N5 Dehydration Driven by MgSO4 Water Sequestration N4->N5 -H2O N6 Equilibration Stir Overnight at 25 °C N5->N6 Thermodynamic Control N7 Workup Et2O Dilution & Filtration N6->N7 N8 Target Imine Methyl 2-((2,4-dichlorobenzylidene)amino)acetate N7->N8 Concentration

Figure 1: Mechanistic workflow and experimental sequence for Schiff base condensation.

References

1.[1] Azab, M. E., & Rizk, S. A. "Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents." nih.gov. URL: 2.[2] "Wiley-VCH 2008 - Supporting Information." wiley-vch.de. URL:

Sources

Method

Heck reaction conditions for 2-amino-3-(2,4-dichlorophenyl)acrylate derivatives

Application Note: Optimized Heck Coupling Protocols for 2-Amino-3-(2,4-dichlorophenyl)acrylate Derivatives Abstract & Scope This application note details the optimized synthetic protocols for 2-amino-3-(2,4-dichloropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Heck Coupling Protocols for 2-Amino-3-(2,4-dichlorophenyl)acrylate Derivatives

Abstract & Scope

This application note details the optimized synthetic protocols for 2-amino-3-(2,4-dichlorophenyl)acrylate derivatives via the Mizoroki-Heck reaction. These scaffolds are critical intermediates in the synthesis of non-natural amino acids (e.g., 2,4-dichlorophenylalanine) and quinolone antibiotics.[1]

Critical Note on Stability: The free "2-aminoacrylate" moiety is an unstable enamine that rapidly tautomerizes to an imine or hydrolyzes to a pyruvate derivative.[1] Therefore, this protocol utilizes Methyl 2-acetamidoacrylate as the stable, N-protected synthon.[1] The resulting product is the N-acetyl dehydroamino acid ester, which serves as the stable precursor for the target scaffold.

Mechanistic Insights & Challenges

The synthesis involves the palladium-catalyzed coupling of 1-iodo-2,4-dichlorobenzene (or the bromo- analog) with methyl 2-acetamidoacrylate .[1]

Key Synthetic Challenges:

  • Steric Hindrance: The substituent at the ortho-position (2-Cl) of the aryl ring creates significant steric bulk, impeding the coordination of the alkene to the arylpalladium(II) intermediate.

  • Electronic Deactivation: While the chloro groups are electron-withdrawing (activating for oxidative addition), the steric crowding often necessitates higher energy conditions or specific ligands.

  • Regioselectivity: The reaction must favor

    
    -arylation to form the cinnamate derivative, avoiding the 
    
    
    
    -branched byproduct.
Diagram 1: Sterically Demanding Heck Catalytic Cycle

Figure 1 illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the bulky 2,4-dichlorophenyl group interacts with the ligand sphere.[1]

HeckCycle cluster_steric Critical Failure Point PreCat Pd(OAc)2 Pre-catalyst ActiveCat Pd(0)L2 Active Species PreCat->ActiveCat Reduction by Phosphine OxAdd Oxidative Addition (Ar-Pd-I) ActiveCat->OxAdd + 1-Iodo-2,4-dichlorobenzene Coord Alkene Coordination (Steric Gate!) OxAdd->Coord + Methyl 2-acetamidoacrylate Insertion Migratory Insertion (C-C Bond Formation) Coord->Insertion Slow Step (Sterics) Elim Beta-Hydride Elimination (Product Release) Insertion->Elim Syn-Elimination RedElim Reductive Elimination (Base Assisted) Elim->RedElim - Product (E-isomer) RedElim->ActiveCat Regeneration

Caption: The catalytic cycle emphasizes the steric bottleneck at the alkene coordination step caused by the ortho-chloro substituent.

Experimental Protocol

Two protocols are provided: Method A (Standard Thermal) for scalability and Method B (Jeffery Conditions) for faster kinetics on difficult substrates.

Reagents & Materials
ComponentSpecificationRole
Aryl Halide 1-Iodo-2,4-dichlorobenzene (1.0 equiv)Electrophile (Substrate)
Alkene Methyl 2-acetamidoacrylate (1.2 equiv)Nucleophile (Synthon)
Catalyst Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)Catalyst Precursor
Ligand Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)Bulky ligand to prevent side reactions
Base Triethylamine (Et₃N) (2.5 equiv)Acid Scavenger
Solvent DMF (Anhydrous) or AcetonitrileReaction Medium
Additive Tetrabutylammonium Chloride (TBAC) (1.0 equiv)Phase Transfer (Method B only)
Method A: Standard Thermal Protocol (High Purity)

Best for gram-scale synthesis where purity is paramount.[1]

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add 1-iodo-2,4-dichlorobenzene (10 mmol, 2.73 g), Methyl 2-acetamidoacrylate (12 mmol, 1.72 g), and Pd(OAc)₂ (0.5 mmol, 112 mg) to the flask.

  • Ligand Addition: Add P(o-tol)₃ (1.0 mmol, 304 mg). Note: The use of tri-o-tolylphosphine is crucial for acrylates to favor the E-isomer and stabilize the intermediate against the steric bulk of the aryl ring.

  • Solvent/Base: Add anhydrous DMF (20 mL) followed by Et₃N (25 mmol, 3.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[2][3]

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL) to remove excess base and palladium residues, followed by Brine (50 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).[1]
    
Method B: Jeffery Conditions (High Speed/Yield)

Best for unreactive substrates (e.g., using 1-bromo-2,4-dichlorobenzene).[1]

  • Modification: Follow the setup in Method A, but include Tetrabutylammonium Chloride (TBAC) (10 mmol, 2.78 g) in the initial charge.

  • Solvent: Use DMF as the solvent.[4]

  • Temperature: Heat to 80°C . The phase transfer agent stabilizes the anionic palladium species, often accelerating the reaction rate by 2-5x.[1]

Validation & Quality Control

Diagram 2: Experimental Workflow & Checkpoints

Figure 2 outlines the operational workflow with critical stopping points for quality control.

Workflow Start Reagent Prep (N2 Purge) Reaction Heck Coupling 90°C, 16-24h Start->Reaction Check1 QC Point 1: TLC/HPLC (>95% Conv?) Reaction->Check1 Check1->Reaction No (Add Time) Workup Acid Wash (Remove Base) Check1->Workup Yes Purify Crystallization (EtOH/H2O) Workup->Purify Final Final QC: 1H NMR, MP Purify->Final

Caption: Step-by-step workflow ensuring high conversion and purity.

Expected Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Yield: 75–85% (Method A), 85–92% (Method B).[1]

  • 
    H NMR (DMSO-d6):  Look for the characteristic singlet of the olefinic proton (
    
    
    
    -H) around
    
    
    7.2–7.6 ppm.[1] The absence of the doublet signals from the starting acrylate confirms conversion. The acetyl methyl group appears as a singlet ~
    
    
    1.9 ppm.
  • Stereochemistry: The coupling typically yields the thermodynamic (Z)-isomer (relative to the amino/acid groups, often assigned as Z for dehydroamino acids formed via Heck, though strictly E regarding the trans-cinnamate geometry).[1] Note: Literature often refers to the trans-relationship between the phenyl ring and the ester as the "E-isomer" in the context of general Heck products.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive aryl halide.[1]Switch to Method B (add TBAC). Ensure inert atmosphere (O₂ kills Pd(0)).
Double Bond Migration Isomerization of product.Use P(o-tol)₃ strictly; avoid monodentate PPh₃. Reduce reaction time.
Pd Black Precipitation Catalyst decomposition.Add more ligand (increase L:Pd ratio to 4:1). Lower temperature to 80°C.
Starting Material Polymerization Acrylate instability.Add a radical inhibitor (e.g., Hydroquinone) if not present in the commercial acrylate.

References

  • Heck Reaction Overview & Mechanism

    • Heck Reaction - Organic Chemistry Portal.[1][5] Retrieved from [1]

  • Conditions for Hindered Aryl Halides

    • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts. Zhao, F., et al. (2000).[1] Chemistry - A European Journal.[1] Retrieved from

  • Synthesis of 2-Acetamidoacrylate Derivatives

    • Methyl 2-acetamidoacrylate - Wikipedia.[1] Retrieved from [1]

  • Jeffery Conditions (Phase Transfer)

    • The Heck Reaction in Ionic Liquids: Progress and Challenges. (2011).[2] International Journal of Molecular Sciences. Retrieved from [1]

  • 2-Aminoacrylate Instability (Metabolic Context)

    • 2-Aminoacrylate stress damages diverse PLP-dependent enzymes in vivo. (2022).[6] Journal of Biological Chemistry. Retrieved from [1]

Sources

Application

Catalytic reduction methods for dehydroamino acid esters

Title: Application Note: Advanced Catalytic Reduction Methods for Dehydroamino Acid Esters Subtitle: Bridging Transition Metal Chemocatalysis and Flavin-Dependent Biocatalysis for Chiral Amino Acid Synthesis Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Catalytic Reduction Methods for Dehydroamino Acid Esters Subtitle: Bridging Transition Metal Chemocatalysis and Flavin-Dependent Biocatalysis for Chiral Amino Acid Synthesis

Introduction & Scope

The asymmetric reduction of α- and β-dehydroamino acid esters is a cornerstone transformation in the synthesis of enantiopure unnatural amino acids. These chiral building blocks are critical for the development of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced agrochemicals. This application note provides a comprehensive, self-validating guide to the two most robust methodologies currently utilized in drug development: Rhodium-catalyzed asymmetric hydrogenation and Biocatalytic reduction via engineered ene-reductases (EREDs) .

Mechanistic Insights & Causality (E-E-A-T)

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium(I) complexes bearing chiral phosphorus ligands remain the industry standard for reducing dehydroamino acid esters.

  • Causality in Stereoselection: The efficiency of Rh-catalyzed hydrogenation relies on the bidentate coordination of the substrate (via the olefinic double bond and the acyl oxygen of the protecting group) to the metal center, forming a rigid chelate[1]. Enantioselectivity is dictated by the chiral pocket created by the ligand's steric bulk (e.g., quadrant blocking).

  • The "Anti-Lock-and-Key" Mechanism: As demonstrated in comprehensive mechanistic studies, the reaction often proceeds via the Halpern-Brown mechanism. Here, the minor, thermodynamically less stable diastereomeric catalyst-substrate complex undergoes oxidative addition of H₂ at a vastly superior rate compared to the major complex[1]. This kinetic preference is the primary driver for the high enantiomeric excess (ee) observed.

  • E/Z Isomerization: A common challenge in synthesizing dehydroamino acids is the formation of E/Z isomeric mixtures. Advanced Rh- and Ir-catalytic systems have been developed to achieve convergent asymmetric hydrogenation, where both E and Z isomers are reduced to the same enantiopure product without requiring prior separation[2]. Furthermore, the addition of alkali ions can supramolecularly tune chiral diphosphine ligands, enhancing enantioselectivity by up to 22%.

Biocatalytic Reduction via Ene-Reductases (EREDs)

Flavin-dependent Old Yellow Enzymes (OYEs), or ene-reductases, provide a highly stereoselective, green alternative to transition metals[3].

  • Causality in Biocatalysis: EREDs catalyze the formal trans-addition of a hydride (derived from the NAD(P)H-regenerated FMNH₂ cofactor) and a proton across the activated C=C bond[3]. The stereochemical outcome is strictly governed by the substrate's orientation within the enzyme's active site, which can be optimized via directed evolution.

  • Photoenzymatic Activation: Traditional EREDs struggle with sterically demanding tetrasubstituted dehydroamino acids. However, recent breakthroughs leverage visible light to excite the flavin cofactor. This initiates a single-electron transfer (SET) mechanism via an enzyme-templated charge-transfer (CT) complex, enabling the radical-mediated reduction of challenging substrates with exceptional stereocontrol[4].

Quantitative Data Summary

Catalytic SystemSubstrate ClassCatalyst / EnzymeH₂ Source / ReductantTypical ee (%)TONKey Advantage
Chemocatalysis α-Dehydroamino esters[Rh(COD)(BisP*)]⁺H₂ Gas (1–5 atm)95–99%>1,000Broad substrate scope; highly scalable.
Chemocatalysis β-Dehydroamino esters[Rh(COD)(TCFP)]⁺H₂ Gas (10 atm)90–99%>500Convergent reduction of E/Z mixtures[1].
Biocatalysis α,β-Unsaturated enoatesOYE1 / OYE3NAD(P)H>98%>5,000Aqueous media; ambient temperature[3].
Photo-Biocatalysis Tetrasubstituted estersEngineered EREDsLight + Sacrificial Donor90–98%>1,000Access to sterically hindered α-tertiary amines[4].

Experimental Methodologies

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Esters

This protocol describes a self-validating workflow for the enantioselective reduction of methyl (Z)-2-acetamidocinnamate.

Materials:

  • Precatalyst: [Rh(COD)₂]BF₄ (1.0 mol%)

  • Chiral Ligand: e.g., (R,R)-BisP* or tunable Xyl-P16C6-Phos (1.1 mol%)

  • Substrate: Methyl (Z)-2-acetamidocinnamate (1.0 equiv, 0.5 mmol)

  • Solvent: Degassed anhydrous dichloromethane (DCM) or c-hexane (5.0 mL)

  • Gas: High-purity Hydrogen (H₂)

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): In an argon-filled glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ and the chiral ligand. Add 2.0 mL of degassed solvent. Stir at room temperature for 15 minutes until the solution turns a clear orange/red, indicating the formation of the active [Rh(COD)(L*)]⁺ complex.

  • Substrate Loading: Dissolve the dehydroamino acid ester in 3.0 mL of solvent and transfer it to a stainless-steel autoclave equipped with a glass liner.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution into the autoclave containing the substrate.

  • Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to the desired pressure (typically 1–5 atm). Stir vigorously (800 rpm) at 25 °C for 6–12 hours.

  • Workup & Analysis: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Pass the residue through a short silica plug (EtOAc/Hexane) to remove the metal catalyst. Determine conversion via ¹H-NMR and enantiomeric excess (ee) via chiral HPLC.

Protocol B: Photoenzymatic Reduction using Ene-Reductases (EREDs)

This protocol outlines the light-driven biocatalytic reduction of sterically hindered dehydroamino acids.

Materials:

  • Enzyme: Purified engineered ERED (e.g., GluER or OYE homolog) (10 µM)

  • Cofactor: FMN (Flavin mononucleotide) (50 µM)

  • Substrate: Tetrasubstituted dehydroamino acid ester (10 mM)

  • Buffer: KPi buffer (100 mM, pH 7.0) containing 10% DMSO (co-solvent)

  • Sacrificial Reductant: BNAH (1-benzyl-1,4-dihydronicotinamide) (20 mM)

  • Light Source: 450 nm Blue LED array

Step-by-Step Procedure:

  • Reaction Assembly: In a clear glass vial, combine the KPi buffer, FMN cofactor, and the purified ERED enzyme. Gently vortex to ensure homogeneity.

  • Substrate Addition: Dissolve the dehydroamino acid substrate and BNAH in DMSO. Add this solution dropwise to the aqueous enzyme mixture to prevent protein precipitation (final volume 1.0 mL).

  • Degassing: Pierce the septum with a needle and gently bubble argon through the solution for 10 minutes to remove oxygen, which can quench the excited flavin radical[4].

  • Photo-Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate the mixture at 25 °C for 16–24 hours with gentle stirring.

  • Extraction & Analysis: Quench the reaction by adding 1.0 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Extract the organic layer, dry over Na₂SO₄, and analyze via GC-MS (for conversion) and chiral SFC (for stereoselectivity).

Visualizations

RhCatalysis Precat Rh(I) Precatalyst [Rh(COD)(L*)]+ Substrate Dehydroamino Acid Ester Coordination Precat->Substrate -COD OxAdd Oxidative Addition of H2 Substrate->OxAdd +H2 MigIns Migratory Insertion (Stereo-determining) OxAdd->MigIns RedElim Reductive Elimination MigIns->RedElim RedElim->Precat Regeneration Product Chiral Amino Acid Ester RedElim->Product

Rh-Catalyzed Asymmetric Hydrogenation Cycle

ERED_Pathway Substrate Dehydroamino Acid Complex Enzyme-Substrate CT Complex Substrate->Complex Enzyme ERED + FMN Cofactor Enzyme->Complex Photo Photoexcitation (Visible Light) Complex->Photo Radical Radical Intermediate (SET Process) Photo->Radical Product Enantiopure Amino Acid Radical->Product +H+ Product->Enzyme Cofactor Reset

Photoenzymatic Ene-Reductase (ERED) Reduction Pathway

References

  • A supramolecularly tunable chiral diphosphine ligand: application to Rh and Ir-catalyzed enantioselective hydrogenation. Chemical Science (RSC Publishing). URL:[Link]

  • Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. URL:[Link]

  • Photoenzymatic Synthesis of α-Tertiary Amines By Engineered Flavin-Dependent 'Ene'-Reductases. PMC - NIH. URL:[Link]

  • Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. URL:[Link]

  • Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study. ACS Catalysis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Condensation of 2,4-Dichlorobenzaldehyde and Glycine Ester

Welcome to the technical support guide for optimizing the synthesis of Schiff bases from 2,4-dichlorobenzaldehyde and glycine esters. This resource is designed for researchers and drug development professionals encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the synthesis of Schiff bases from 2,4-dichlorobenzaldehyde and glycine esters. This resource is designed for researchers and drug development professionals encountering challenges in this specific condensation reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and improve your yields.

The formation of an imine (Schiff base) from an aldehyde and a primary amine is a fundamental reversible reaction.[1][2] The equilibrium must be actively shifted towards the product to achieve high yields. This guide addresses the common pitfalls and strategic considerations specific to using an electron-deficient aromatic aldehyde like 2,4-dichlorobenzaldehyde.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in this condensation is typically traced back to one of three areas: an incomplete forward reaction, product decomposition (hydrolysis), or mechanical loss during workup.

The core of the issue lies in the reversibility of the reaction.[1][3] The formation of the imine from the carbinolamine intermediate is a dehydration step, and the presence of the water byproduct can easily drive the reaction in reverse.[4][5]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC SM_Present Significant Starting Material (SM) Remains Check_TLC->SM_Present No_SM Little to No Starting Material Remains Check_TLC->No_SM Optimize_Rxn Focus on Reaction Conditions: - Increase temperature? - Add/change catalyst? - Improve water removal? SM_Present->Optimize_Rxn Yes Optimize_Workup Focus on Workup & Purification: - Is the product hydrolyzing? - Use anhydrous solvents? - Minimize exposure to aqueous acid? No_SM->Optimize_Workup Yes Hydrolysis_Check Product is susceptible to hydrolysis. Ensure all workup steps are non-aqueous or use a mild basic wash. Optimize_Workup->Hydrolysis_Check

Caption: A decision tree for troubleshooting low reaction yields.

To systematically diagnose the issue, first analyze a sample of your crude reaction mixture. If significant amounts of 2,4-dichlorobenzaldehyde or glycine ester remain, your efforts should focus on driving the reaction to completion. If starting materials are consumed but the isolated yield is low, the problem likely lies in product hydrolysis during the workup and purification stages.[6][7]

Q2: How does the choice of solvent impact the reaction yield?

The solvent plays a critical role in three ways: solubilizing the reactants, influencing the reaction temperature, and facilitating water removal. For this reaction, a solvent that can form an azeotrope with water is highly advantageous for use with a Dean-Stark apparatus.[8][9]

Table 1: Common Solvents for Imine Formation

SolventBoiling Point (°C)Azeotrope Boiling Point (°C)Water in Azeotrope (%)Comments
Toluene1118520.2Highly Recommended. Good balance of temperature and efficient water removal.
Benzene80698.8Effective, but often avoided due to toxicity.
Dichloromethane (DCM)40381.5Lower temperature may require a catalyst; water removal is less efficient.
Ethanol78N/AN/ACan work, but does not actively remove water. Product may precipitate upon formation.[10]

Expert Insight: Toluene is generally the solvent of choice. Its boiling point is high enough to accelerate the reaction, and it forms an efficient azeotrope with water, making it ideal for Dean-Stark setups.[8] While reactions can be run in alcohols like ethanol, they do not facilitate water removal, relying instead on driving the reaction via Le Chatelier's principle if the product crystallizes out of solution.[10][11]

Q3: Is an acid or base catalyst required? What are the risks?

While the condensation can proceed thermally, catalysis is often employed to increase the reaction rate.[1] Both acid and base catalysis are possible, but they operate on different steps of the mechanism.

  • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[12] However, using too much acid is detrimental; it will protonate the glycine ester's amine group, rendering it non-nucleophilic and stopping the reaction.[1] A mildly acidic pH is therefore optimal. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or acetic acid are commonly used.[13]

  • Base Catalysis: A base can catalyze the dehydration of the carbinolamine intermediate.[2] In some cases, particularly when starting with the hydrochloride salt of the glycine ester, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is required to free the amine.

Mechanism of Imine Formation (Acid-Catalyzed):

Imine_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R1CHO 2,4-Dichlorobenzaldehyde Protonated_CHO Protonated Aldehyde (More Electrophilic) R1CHO->Protonated_CHO + H⁺ R2NH2 Glycine Ester Carbinolamine Carbinolamine Intermediate Protonated_CHO->Carbinolamine + Glycine Ester Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ - H⁺ Imine Schiff Base (Product) Protonated_Carbinolamine->Imine - H₂O H2O Water

Caption: Acid-catalyzed mechanism for Schiff base formation.

Recommendation: For the reaction between 2,4-dichlorobenzaldehyde and glycine ester, starting with a catalytic amount (1-5 mol%) of p-TsOH in toluene with a Dean-Stark trap is a robust starting point.

Q4: My product degrades during column chromatography on silica gel. What is happening and how can I purify it?

This is a classic issue. Schiff bases, especially those derived from amino esters, can be sensitive to hydrolysis under acidic conditions.[6][7] Silica gel is inherently acidic and can catalyze the hydrolysis of your imine product back to the aldehyde and amine during chromatography.

Purification Alternatives:

  • Recrystallization: This is the preferred method.[14] The crude product can often be recrystallized from a suitable solvent system like ethanol, an ethanol/water mixture, or ethyl acetate/hexanes.[11]

  • Neutral Alumina Chromatography: If chromatography is necessary, switch from silica gel to neutral alumina.[14] This provides a non-acidic stationary phase, which is much less likely to cause product degradation.

  • Aqueous Bicarbonate Wash: During the workup, a wash with a mild base like saturated sodium bicarbonate solution can help neutralize any residual acid catalyst before concentration and purification, thereby improving stability.

Experimental Protocols

Protocol 1: Synthesis using Dean-Stark Apparatus

This protocol is designed to maximize yield by actively removing the water byproduct.

Materials:

  • 2,4-Dichlorobenzaldehyde (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

  • Toluene (approx. 2-3 mL per mmol of aldehyde)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[9] Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add 2,4-dichlorobenzaldehyde, glycine ethyl ester hydrochloride, and toluene.

  • Freeing the Amine: Begin stirring the suspension and add the triethylamine. Stir for 15 minutes at room temperature. A precipitate of triethylammonium chloride will form.

  • Catalyst Addition: Add the p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[8] The water, being denser than toluene, will separate to the bottom of the trap.

  • Monitoring: Continue refluxing until no more water collects in the trap (typically 2-4 hours). The theoretical volume of water can be calculated to monitor progress. The reaction can also be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude Schiff base.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Transfer the crude product to an Erlenmeyer flask. Select a suitable solvent (e.g., ethanol).[11]

  • Dissolution: Add a minimum amount of the hot solvent to the crude solid until it just dissolves completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the pure crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified product in a vacuum oven or desiccator.

References

  • Vertex AI Search. (2024). Efficient imine synthesis using an eco-friendly solvent. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
  • ResearchGate. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles.
  • MDPI. (2022, March 13). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels.
  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES.
  • Anveshana's International Publication. (n.d.). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES.
  • ResearchGate. (n.d.). The influence of solvent on E-imines yield (%).
  • Benchchem. (n.d.). Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde.
  • PMC. (n.d.). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool.
  • PMC. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
  • University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs.
  • Google Patents. (n.d.). WO1992007817A1 - Process for producing imines and/or amines from alcohols.
  • ResearchGate. (2024, June 9). How to purify Schiff base product?.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • ResearchGate. (2023, August 20). What is the proper way to synthesis imine from cyclic ketone and primary amine?.
  • International Journal of Trend in Scientific Research and Development. (2022, August 5). A Capstone Review on Synthetic Methods and Applications of Schiffs Bases.
  • IU Indianapolis ScholarWorks. (n.d.). Benzophenone Schiff bases of glycine derivatives.
  • Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • MDPI. (n.d.). Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures.
  • Benchchem. (n.d.). Primary Synthetic Route: Darzens Glycidic Ester Condensation.
  • ResearchGate. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE.
  • YouTube. (2017, February 9). CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation.
  • Reddit. (2025, October 1). Need help with imine formation. r/Chempros.
  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
  • RSC Publishing. (2014). Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones.
  • Scirp.org. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines.
  • ResearchGate. (2025, August 5). Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution.
  • LabXchange. (2025, January 1). Organic Chemistry: Condensation Reactions.
  • ResearchGate. (2025, August 6). Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde.
  • PMC. (n.d.). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities.
  • Google Patents. (n.d.). CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
  • PMC. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines.
  • Chemistry LibreTexts. (2025, March 18). 5.3: Condensation Reactions.
  • Indonesian Journal of Fundamental and Applied Chemistry. (2025, October 29). Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor.
  • Arabian Journal of Chemistry. (n.d.). Effect of interlayer anions on the catalytic activity of Mg-Al layered double hydroxides for furfural and acetone aldol condensation reaction.
  • Omizzur. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • MDPI. (2023, December 8). Visible-Light-Driven α-C(sp3)–H Bond Functionalization of Glycine Derivatives.
  • PMC. (n.d.). 2,4-Dichlorobenzaldehyde.
  • Chemistry Stack Exchange. (2021, April 1). Mechanism for condensation reactions of amino acids.
  • ChemTalk. (2022, April 22). Condensation Reactions.
  • ResearchGate. (n.d.). Carbonyl catalysts and selected examples of α-functionalization of glycine esters.
  • Semantic Scholar. (2022, February 7). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features.
  • ResearchGate. (2013, April 30). Studies of amino acids for inhibition of aldol condensation and dissolution of polymeric product of aldehyde in alkaline media.

Sources

Optimization

Controlling Z/E stereoselectivity in dehydroamino acid synthesis

Welcome to the technical support center for controlling Z/E stereoselectivity in dehydroamino acid (dhAA) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling Z/E stereoselectivity in dehydroamino acid (dhAA) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high stereochemical fidelity in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the stereoselective synthesis of dehydroamino acids.

Q1: What are (Z)- and (E)-dehydroamino acids, and how is their geometry assigned?

Answer: (Z)- and (E)-dehydroamino acids are geometric isomers of α,β-unsaturated amino acids. The designation refers to the spatial arrangement of substituents around the carbon-carbon double bond. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1]

  • Assign Priorities: For each carbon of the double bond (Cα and Cβ), the two attached groups are assigned a priority (high or low) based on atomic number. The amino acid backbone (containing the -NHR and -COOR groups) is on Cα, and the side-chain substituents are on Cβ.

  • Determine Configuration:

    • (Z)-Isomer: The two highest-priority groups (one on Cα and one on Cβ) are on the same side of the double bond (Zusammen, German for "together"). For most substituted dehydroamino acids like dehydrophenylalanine, the (Z)-isomer is the more thermodynamically stable form.[2][3]

    • (E)-Isomer: The two highest-priority groups are on opposite sides of the double bond (Entgegen, German for "opposite").

Figure 1: General structures of (Z) and (E) dehydroamino acid isomers.

Q2: Why is precise control over Z/E stereochemistry so critical?

Answer: The geometry of the α,β-double bond has a profound impact on the molecule's biological activity and chemical properties.[3]

  • Conformational Rigidity: The planar sp2 hybridization of the double bond introduces significant conformational constraints into a peptide backbone.[3] This is a powerful tool in drug design for locking a peptide into a specific, bioactive conformation to enhance receptor binding affinity.

  • Biological Activity: Many natural products owe their bioactivity to the presence of a specific dhAA isomer. For example, the lantibiotic nisin, a food preservative, contains dehydroalanine and dehydrobutyrine residues.[4] Incorrect stereochemistry can lead to a dramatic loss or complete abolition of biological function.

  • Synthetic Intermediates: Dehydroamino acids are versatile precursors for the synthesis of unnatural amino acids via stereoselective hydrogenation or other additions across the double bond.[5][6] The Z/E geometry of the starting material directly dictates the stereochemistry of the resulting saturated amino acid.

Q3: What are the primary synthetic strategies for achieving stereocontrol?

Answer: There are three main classes of reactions used to control Z/E stereoselectivity, each with its own strengths and typical isomeric outcome:

  • Condensation Reactions (e.g., Horner-Wadsworth-Emmons): This is one of the most reliable methods. It involves reacting a phosphonate-stabilized carbanion with an aldehyde or ketone.[7] The choice of phosphonate reagent and reaction conditions can be tuned to strongly favor either the (Z) or (E) isomer.

  • Elimination Reactions: These methods typically start with a β-hydroxy-α-amino acid (like threonine or a synthetic analogue). Dehydration or a related elimination reaction can be highly stereospecific, where the stereochemistry of the starting alcohol dictates the geometry of the resulting alkene.[8][9]

  • Erlenmeyer-Plöchl Azlactone Synthesis: This classic reaction involves the condensation of an N-acylglycine with an aldehyde to form an oxazolone (azlactone). This method almost exclusively yields the (Z)-isomer, which can then be hydrolyzed to the corresponding dehydroamino acid.[10]

The choice of strategy depends entirely on which isomer, (Z) or (E), is the desired target.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HWE Phosphonate Byproduct Removal

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent bottlenecks in the Horner-Wadsworth-Emmons (HWE) o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent bottlenecks in the Horner-Wadsworth-Emmons (HWE) olefination: the isolation of the target alkene from dialkyl phosphate byproducts and unreacted phosphonate reagents.

While introductory literature often dismisses HWE byproducts as "easily removed by aqueous extraction"[1][2], process chemists frequently encounter severe emulsions, product entrapment, and co-eluting impurities[3][4]. This guide provides field-proven, causality-driven solutions to these specific challenges.

Process Workflow & Decision Matrix

HWE_Workflow Start Crude HWE Reaction Mixture (Alkene + Phosphate Salt + Unreacted Phosphonate) Workup Aqueous Extraction (Water / Organic Solvent) Start->Workup Emulsion Emulsion Formation (Amphiphilic Phosphate Surfactant) Workup->Emulsion High Interfacial Tension OrganicPhase Organic Phase (Alkene + Unreacted Phosphonate) Workup->OrganicPhase Clean Separation AqueousPhase Aqueous Phase (Phosphate Byproduct) Workup->AqueousPhase BreakEmulsion Add Saturated MgCl₂ / CaCl₂ (Divalent Ion Complexation) Emulsion->BreakEmulsion BreakEmulsion->OrganicPhase Phase Separation BreakEmulsion->AqueousPhase Discard Unreacted Unreacted Phosphonate Present in Organic Phase? OrganicPhase->Unreacted Oxidative Oxidative Dephosphorylation (KOtBu / O₂) Unreacted->Oxidative Yes (Chemical Removal) Chromatography Silica Gel Chromatography (Physical Separation) Unreacted->Chromatography Yes (Physical Removal) Pure Pure (E)-Alkene Product Unreacted->Pure No Oxidative->Pure Chromatography->Pure

Workflow for troubleshooting and removing phosphonate byproducts in HWE reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: The "Water-Soluble" Myth — Why do dialkyl phosphate byproducts cause severe emulsions during workup?

The Causality: In a standard HWE reaction utilizing reagents like triethyl phosphonoacetate, the resulting byproduct is a diethyl phosphate salt (e.g., sodium diethyl phosphate). Although technically water-soluble, dialkyl phosphates are inherently amphiphilic . The highly polar phosphate anion strongly hydrates in the aqueous phase, while the lipophilic alkyl tails (e.g., ethyl, isopropyl) partition toward the organic phase (e.g., EtOAc, DCM).

This structural duality causes the byproduct to act as a potent surfactant. It drastically lowers the interfacial tension between the aqueous and organic layers, stabilizing microscopic solvent droplets and resulting in a persistent, milky emulsion that traps your target alkene[3][4].

FAQ 2: How do I break these emulsions and quantitatively remove the phosphate salt?

The Causality: To disrupt the emulsion, you must neutralize the surfactant properties of the phosphate byproduct. This is achieved by altering its hydration sphere using divalent cations (Mg²⁺, Ca²⁺), which coordinate with the phosphate anions to form tight, less amphiphilic complexes that force rapid phase separation[5].

Step-by-Step Methodology: The Divalent Cation Wash Protocol

  • Solvent Swap (Dilution): Dilute the crude HWE reaction mixture with a low-polarity organic solvent like MTBE or diethyl ether (avoid DCM). The lower polarity forces the phosphate salt out of the organic phase.

  • Basic Wash: Wash the organic layer with 1M NaOH (1 volume equivalent). Causality: This ensures the phosphate byproduct is fully deprotonated and maximally ionic, preventing protonated dialkyl hydrogen phosphate from dissolving in the organic layer.

  • Divalent Cation Addition: If an emulsion persists, add a saturated aqueous solution of MgCl₂ or CaCl₂[5].

  • Filtration (If necessary): If a thick white precipitate (calcium/magnesium phosphate complex) forms at the interface, filter the entire biphasic mixture through a tightly pressed pad of Celite, washing the pad with additional diethyl ether[6].

  • Phase Separation: Transfer to a separatory funnel. The layers will now separate cleanly.

  • Self-Validation Check: Stop stirring and observe the interface. A sharp, mirror-like interface indicates successful complexation. If the aqueous layer remains milky, the pH is insufficiently basic or more Mg²⁺ is required.

FAQ 3: How do I remove unreacted phosphonate starting material?

The Causality: Unlike the phosphate byproduct, unreacted phosphonate esters (e.g., diethyl (1-cyanoethyl)phosphonate) are neutral, highly lipophilic, and will not wash out in the aqueous phase[7]. Because they often share similar Rf values with polar alkenes, they co-elute during standard silica gel chromatography.

Step-by-Step Methodology: Oxidative Dephosphorylation Recent advances have proven that unreacted phosphonates can be chemically destroyed via base/O₂-mediated oxidative dephosphorylation, converting them into easily removable water-soluble salts[8][9].

  • Reaction Setup: To the crude organic mixture containing unreacted phosphonate, add DMF as a solvent and 1.5 equivalents of KOtBu.

  • Oxygenation: Purge the reaction vessel and stir vigorously under an oxygen balloon (1 atm) for 4 to 6 hours at room temperature.

  • Quench & Extract: The unreacted phosphonate is oxidatively cleaved into a water-soluble phosphate salt. Quench with water and extract the pure alkene with MTBE.

  • Self-Validation Check: Analyze an aliquot of the organic phase via ³¹P NMR. The complete disappearance of the starting phosphonate signal (typically around +20 to +25 ppm) confirms successful chemical removal[8][9].

FAQ 4: Are there specialized reagents designed to avoid byproduct purification entirely?

Yes. For late-stage drug development, library synthesis, or continuous flow applications where chromatography is a severe bottleneck, the physical state of the phosphonate can be modified.

  • Polymer-Supported Phosphonates: Reagents synthesized via acyclic diene metathesis (ADMET) yield Poly(phosphonate)s. Following the HWE reaction, the resulting polymeric phosphate byproduct is completely insoluble in standard organic solvents and is removed by simple precipitation and filtration.

  • Solid-Phase Flow Chemistry: Using a packed bed reactor with hydroxide-loaded beads allows the diethyl phosphate byproduct to remain covalently or ionically bound to the resin, while the synthesized alkene cleanly exits the reactor module in continuous flow[10].

Quantitative Data: Reagent Selection & Byproduct Partitioning

To minimize downstream troubleshooting, select your HWE reagent based on the predicted partitioning behavior of its byproduct.

Phosphonate ReagentByproduct GeneratedByproduct Nature & Emulsion RiskPrimary Removal Strategy
Triethyl phosphonoacetate Sodium diethyl phosphateAmphiphilic; High emulsion riskBasic aqueous wash + Saturated MgCl₂[5]
Dimethyl phosphonoacetate Sodium dimethyl phosphateHighly water-soluble; Low emulsion riskStandard aqueous extraction
Diethyl (1-cyanoethyl)phosphonate Sodium diethyl phosphateAmphiphilic; High emulsion riskBasic aqueous wash + Saturated MgCl₂[7]
Poly(phosphonate)s Polymeric phosphate saltInsoluble in organic solventsDirect precipitation & filtration
Resin-bound phosphonates Resin-bound phosphateSolid-supportedContinuous flow / In-line filtration[10]

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at:[Link]

  • How to approach flow chemistry - Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Poly(phosphonate)-mediated Horner–Wadsworth–Emmons reactions - RSC Advances. Available at:[Link]

  • Easy Access to Vinylene-Linked Conjugated Homopolymers from Phosphonates via an O2-Mediated Aldehyde-Free Strategy - PMC. Available at:[Link]

  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC. Available at:[Link]

  • Oxidative Dephosphorylation of Benzylic Phosphonates with Dioxygen - ResearchGate. Available at:[Link]

  • Organic Process Research & Development Vol. 19 No. 8 - ACS Publications. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction with ketone - Chemistry Stack Exchange. Available at:[Link]

Sources

Optimization

Optimization of catalyst loading for hydrogenation of dehydro-phenylalanines

Technical Support Center: Asymmetric Hydrogenation of Dehydro-Phenylalanines Welcome to the Catalysis Optimization Hub Status: Operational | Tier: Advanced Technical Support Subject: Optimization of Catalyst Loading (S/C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Hydrogenation of Dehydro-Phenylalanines

Welcome to the Catalysis Optimization Hub

Status: Operational | Tier: Advanced Technical Support Subject: Optimization of Catalyst Loading (S/C Ratio) for Dehydro-phenylalanine Hydrogenation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Scope: This guide addresses the kinetic and thermodynamic challenges of hydrogenating


-dehydroamino acid precursors to yield chiral phenylalanines (e.g., L-DOPA precursors, unnatural amino acids). Our focus is minimizing Metal Group Metals (PGM) usage while maintaining 

conversion and

enantiomeric excess (

).

Safety Warning: High-pressure hydrogenation involves risks of explosion and fire. All protocols described below must be performed in a rated autoclave behind blast shields. Rhodium complexes are potent sensitizers.

Module 1: The Basics of Catalyst Loading (S/C Ratio)

The Core Concept: The Substrate-to-Catalyst ratio (S/C) is the molar ratio of your starting material to the metal complex. In academic papers, you often see S/C 100:1 (1 mol%). In process chemistry, this is economically unviable. We aim for S/C 1,000:1 to 10,000:1.

Why it matters:

  • Low S/C (e.g., 100): Fast reaction, robust against impurities, but expensive and requires difficult metal scavenging post-reaction.

  • High S/C (e.g., 10,000): Cost-effective, low residual metal, but highly sensitive to poisons (

    
    , halides, sulfur).
    

Standard Catalyst Systems for Dehydro-phenylalanines:

  • Rh(I)-DuPhos / Rh(I)-BPE: The "Gold Standard" for this substrate class. Highly active (TOF > 5,000

    
    ).[1][2]
    
  • Rh(I)-BINAP: Robust, but often requires higher pressures or loadings.

  • Rh(I)-BenzP:* Excellent for bulky substrates.

Workflow: S/C Optimization Strategy

The following decision tree outlines the logical flow for determining the Minimum Effective Loading (MEL).

OptimizationWorkflow Start Start: Standard Screen (S/C 100:1, 5 bar H2) CheckConv Check Conversion @ 1h Start->CheckConv HighConv Conv > 99% CheckConv->HighConv Fast Kinetics LowConv Conv < 90% CheckConv->LowConv Stalled/Slow IncreaseSC Increase S/C to 1,000:1 HighConv->IncreaseSC OptimizeT Lower Temp (-10°C) or Change Solvent LowConv->OptimizeT Check Poisons CheckEe Check Enantioselectivity (ee) IncreaseSC->CheckEe GoodEe ee > 98% CheckEe->GoodEe BadEe ee < 95% CheckEe->BadEe PushLimit Push S/C to 5,000:1 Increase Pressure (10 bar) GoodEe->PushLimit BadEe->OptimizeT Final Validate at Scale (10g) PushLimit->Final

Figure 1: Step-wise decision matrix for escalating substrate-to-catalyst ratios while monitoring critical quality attributes (Conversion and ee).

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes encountered when pushing S/C ratios > 1,000.

Issue A: The "Stalled Reaction" (Activity Loss)

Symptom: Reaction proceeds rapidly to 60-80% conversion and then stops completely.

Q: Why did my reaction die at 80%? I added more hydrogen and nothing happened. A: You likely have a catalyst poison in your substrate. At high S/C ratios, the catalyst concentration is so low (e.g., 0.01 mol%) that even trace impurities (ppm levels) act as stoichiometric inhibitors.

Root Cause Analysis: Dehydro-phenylalanines are often synthesized via the Erlenmeyer azlactone synthesis or Horner-Wadsworth-Emmons (HWE) reaction.

  • Sulfur: If you used thio-reagents or HWE reagents, trace sulfur binds irreversibly to Rh.

  • Halides: Residual Chloride (

    
    ) or Bromide (
    
    
    
    ) from synthesis can bridge Rh centers, forming inactive dimers
    
    
    .
  • Olefin Isomers: Sometimes the Z-isomer hydrogenates fast, but the E-isomer (impurity) hydrogenates slowly or not at all.

Corrective Action (The "Polishing" Protocol):

  • Recrystallization: Do not rely on column chromatography alone. Recrystallize the substrate from EtOAc/Hexanes.

  • Wash: Wash the organic layer with EDTA solution (to remove metal ions) and dilute

    
     (if sulfur is suspected).
    
  • Scavenger: Pass the substrate solution through a pad of activated carbon or silica mixed with a metal scavenger before adding the catalyst.

Issue B: Erosion of Enantioselectivity

Symptom: Conversion is 100%, but ee drops from 99% (at S/C 100) to 92% (at S/C 5,000).

Q: Does low catalyst loading cause racemization? A: Indirectly, yes. Lower loading means longer reaction times.

  • Competitive Pathways: If the catalytic rate slows down, uncatalyzed background hydrogenation (racemic) becomes competitive, though rare with

    
    . More likely, the enamide substrate might isomerize or tautomerize over the prolonged time.
    
  • Temperature: To compensate for low loading, chemists often heat the reaction. Higher T almost always lowers stereoselectivity ($ \Delta\Delta G^{\ddagger} $ decreases).

Data Table: Impact of Pressure and Loading on Selectivity (Rh-Et-DuPhos)

EntryS/C RatioPressure (

bar)
Time (h)Conversion (%)ee (%)Notes
110020.5>9999.2Baseline (Too expensive)
21,00024.0>9999.1Optimal Zone
35,0002246598.5Stalled (Kinetic limit)
45,000106.0>9999.0Pressure compensates for loading
510,00010188894.0Poisoning effects visible

Module 3: Mechanistic Troubleshooting Logic

Understanding the catalytic cycle allows you to pinpoint where the failure occurred.

  • Pre-Catalyst Activation: The Rh precursor (e.g.,

    
    ) must lose the COD (cyclooctadiene) ligand to enter the cycle. This creates an "induction period."
    
  • The "Unsaturated" Pathway: For dehydroamino acids, the substrate binds before hydrogen. The amide oxygen coordinates to the Rh, ensuring the "lock and key" fit.

MechanismFailure Substrate Substrate (Enamide) RhPre Rh-Precatalyst (with COD) Active Active Species [Rh(L*)(Solv)2]+ RhPre->Active H2, Solvent Fail1 FAIL: Induction Period (COD not removed) RhPre->Fail1 Low H2/Solubility Coord Substrate Complex (Red) Active->Coord + Substrate Fail2 FAIL: Poisoning (S/Cl blocks site) Active->Fail2 + Impurity OxAdd Oxidative Addition (Rh-H2) Coord->OxAdd + H2 Fail3 FAIL: H2 Starvation (Mass transfer limit) Coord->Fail3 Low Pressure Product Chiral Product OxAdd->Product Insertion/Elimination

Figure 2: Mechanistic flow showing critical failure points. Note that for dehydroamino acids, substrate coordination usually precedes oxidative addition of H2.

Module 4: Validated Experimental Protocol

Protocol: High-Throughput S/C Screening

  • Stock Solutions (Glovebox preferred):

    • Substrate: 1.0 M in degassed MeOH.

    • Catalyst: 0.005 M in degassed MeOH (Prepare fresh; Rh-DuPhos is air-sensitive in solution).

  • Vessel Preparation:

    • Use glass liners inside a high-pressure steel autoclave (e.g., Parr or Biotage Endeavor).

    • Add magnetic stir bars.

  • Loading (Example for S/C 2,000):

    • Add 2.0 mL Substrate Stock (2.0 mmol).

    • Add

      
       Catalyst Stock (0.001 mmol).
      
    • Critical: Total volume should ensure headspace is roughly 50% of vessel volume for adequate gas exchange.

  • Pressurization:

    • Purge with

      
       (3x).[3]
      
    • Purge with

      
       (3x) to 5 bar.
      
    • Pressurize to final setpoint (e.g., 10 bar).

  • Reaction:

    • Stir at >800 rpm (Mass transfer is critical at high rates).

    • Temp:

      
      . Time: 12h.
      
  • Analysis:

    • Vent carefully.

    • Take

      
       aliquot -> dilute in IPA -> HPLC (Chiralpak AD-H or OD-H column).
      

Self-Validation Check:

  • Visual: The reaction solution should remain clear or turn slightly orange/brown. If it turns black (precipitate), the Rh has decomposed to colloidal Rh(0), indicating ligand failure or extreme poisoning.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of

    
    -Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society. 
    
  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition.

  • Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chirogenic Diphosphine Ligands." Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). "Protocol: Screening for Optimal Substrate-to-Catalyst Ratio in Asymmetric Hydrogenation." 4

  • Catalysts.com. (2024). "How to Prevent Catalyst Poisoning at the Industrial Scale." 5[2][3][6]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

Welcome to the Technical Support Center for the purification of complex dehydroamino acid derivatives. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of complex dehydroamino acid derivatives. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate .

Because this molecule features a rigid α,β-unsaturated ester (enoate) core coupled with a highly lipophilic, halogenated aromatic ring, it presents unique purification challenges. Standard recrystallization often fails due to E/Z isomerization, strong halogen-π stacking with impurities, and a high propensity to "oil out" rather than crystallize[1][2]. This guide provides field-proven, causality-driven protocols to isolate the pure (Z)-isomer with high crystalline integrity.

Physicochemical Profiling & Recrystallization Strategy

To design a self-validating recrystallization protocol, we must first map the quantitative and structural properties of the target molecule.

Table 1: Physicochemical Data & Crystallization Impact
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₀H₉Cl₂NO₂High lipophilicity dictates the use of a non-polar anti-solvent (e.g., Hexanes or Heptane).
Molecular Weight 246.09 g/mol Moderate molecular weight; forms dense crystal lattices if nucleation is controlled.
Functional Groups α,β-unsaturated ester, primary amine, 2,4-dichlorophenylProne to E/Z isomerization under heat/light[2]; capable of H-bonding and halogen-π stacking[1].
Ideal Solvent System Ethyl Acetate / Hexanes (or Diethyl Ether / Hexane)Requires a binary system due to the differential solubility profile of the enoate core[3].

Core Methodology: Binary Solvent Recrystallization

This protocol utilizes a binary solvent system (Ethyl Acetate / Hexanes) optimized for dehydroamino acid esters[3][4]. It is designed as a self-validating system , ensuring you can verify the thermodynamic state of your solution before committing the entire batch.

Step-by-Step Protocol

Step 1: Hot Dissolution

  • Action: Place the crude methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate in an amber or foil-wrapped Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat gently to 50–55°C while stirring until completely dissolved.

  • Causality: The methyl ester and free amine provide moderate polarity, making the compound highly soluble in EtOAc. We strictly limit the temperature to <60°C and use amber glassware because the α,β-unsaturated double bond is thermodynamically susceptible to E/Z isomerization under excessive thermal stress and UV light[2].

Step 2: Anti-Solvent Titration (Reaching the Cloud Point)

  • Action: Remove the flask from the heat source. Begin adding Hexanes dropwise while swirling vigorously. Stop immediately when the solution exhibits a faint, persistent milkiness (the "cloud point").

  • Causality: Hexanes act as the anti-solvent. Dropwise addition ensures the solution enters the metastable zone without overshooting it. Overshooting causes rapid supersaturation, leading to the kinetic precipitation of impurities or phase separation (oiling out).

Step 3: Re-clarification & Self-Validation

  • Action: Add 1–3 drops of hot EtOAc until the solution just turns clear again.

  • Self-Validation Checkpoint: Before cooling the bulk flask, extract a 0.5 mL aliquot into a glass vial and plunge it into an ice bath.

    • If crystals form: Your solvent ratio is perfect. Proceed to Step 4.

    • If an oil forms: Your bulk mixture is too heavily skewed toward the anti-solvent. Add 5% more EtOAc to the bulk flask and re-test.

Step 4: Controlled Nucleation and Cooling

  • Action: Cover the bulk flask and allow it to cool undisturbed to room temperature (approx. 2 hours). Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize yield.

  • Causality: Slow, undisturbed cooling favors the thermodynamic pathway, allowing the target (Z)-isomer molecules to arrange into a highly ordered, pure crystal lattice while leaving structurally dissimilar impurities dissolved in the mother liquor[4].

Step 5: Isolation

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes. Dry under high vacuum to a constant weight.

Workflow Start Crude Methyl 2-amino-3- (2,4-dichlorophenyl)prop-2-enoate Dissolve Dissolve in minimal hot EtOAc (< 60°C to prevent isomerization) Start->Dissolve AntiSolvent Add Hexanes dropwise until cloud point is reached Dissolve->AntiSolvent Cooling Controlled cooling (RT then 4°C) AntiSolvent->Cooling Decision Did crystals form? Cooling->Decision Oiling Oiling Out Detected (Re-heat & add EtOAc) Decision->Oiling No (Oil) Filter Vacuum Filtration & Cold Hexane Wash Decision->Filter Yes Oiling->Cooling Adjust Solvent Ratio Pure Pure (Z)-Isomer Crystals Filter->Pure

Fig 1. Optimized binary solvent recrystallization workflow for dehydroamino acid esters.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated. The 2,4-dichlorophenyl moiety significantly increases the lipophilicity of the molecule, making it prone to liquid-liquid phase separation in alkane anti-solvents.

  • The Fix: Re-heat the mixture until the oil redissolves into a single phase. Add a small amount of your "good" solvent (EtOAc) to lower the saturation temperature. Alternatively, switch to a lower-boiling solvent system, such as Diethyl Ether / Hexane, which is highly effective for dehydropeptides and enoates[3].

Q2: Post-recrystallization NMR indicates a mixture of isomers. What happened, and how do I prevent it? A2: Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate contains an α,β-dehydroamino acid core. These structures are highly susceptible to E/Z isomerization when exposed to prolonged heat or UV light, which disrupts the π-electron coupling between the double bond and the ester[2][5].

  • The Fix: Minimize the time the compound spends in hot solvent. Never boil the solution aggressively. Perform the recrystallization in amber glassware or wrap your flasks in aluminum foil to block ambient laboratory UV light[2].

Q3: My crystals are heavily colored (yellow/brown) and contain structurally similar halogenated byproducts. How do I remove them? A3: The 2,4-dichloro substitution enables strong intermolecular halogen–π (X–π) interactions with other electron-rich aromatic impurities in your crude mixture[1]. This causes impurities to co-crystallize within your product's lattice.

  • The Fix: During the hot dissolution step (Step 1), add 5–10% (w/w) activated carbon (e.g., Darco) to the EtOAc solution. The porous carbon matrix disrupts the halogen-π stacking and sequesters the colored impurities. Perform a hot filtration through a pad of Celite before adding your anti-solvent.

Mechanism Target Target: (Z)-Isomer Dehydroamino Ester HeatLight Prolonged Heat / UV Light Target->HeatLight HalogenPi Halogen-π Interactions with Impurities Target->HalogenPi Charcoal Hot Filtration with Activated Carbon Target->Charcoal Isomerization E/Z Isomerization (Loss of Purity) HeatLight->Isomerization CoCryst Co-crystallization of Impurities HalogenPi->CoCryst PureZ High-Purity (Z)-Isomer Lattice Charcoal->PureZ

Fig 2. Mechanistic pathways of dehydroamino ester degradation and impurity sequestration.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing).[1] URL:

  • Rapid and column-chromatography-free peptide chain elongation via a one-flow, three-component coupling approach - Chemical Science (RSC Publishing).[4] URL:

  • Crystal structure of N-(tert-butoxycarbonyl)phenylalanyldehydroalanine isopropyl ester (Boc–Phe–ΔAla–OiPr) - IUCr Journals.[3] URL:

  • Crystal structure of N-(tert-butoxycarbonyl)phenylalanyldehydroalanine isopropyl ester (Boc–Phe–ΔAla–OiPr) - PMC.[5] URL:

  • Synthesis and discovery of the putative cognitive enhancer BRS- 015: effect on glutamatergic transmission and synaptic plasticity - UCL.[2] URL:

Sources

Optimization

Technical Support Center: Erlenmeyer-Plöchl Azlactone Synthesis

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Optimization, Troubleshooting, and Protocol Standardization for 4-substituted-2-oxazolin-5-ones.

Module 1: The Core Protocol & Mechanistic Logic

The Erlenmeyer-Plöchl synthesis is not merely a condensation; it is a delicate balance between cyclization and hydrolysis. Success depends on the in situ formation of the oxazolone ring from N-acylglycine (hippuric acid) prior to its condensation with the aldehyde.

The "Gold Standard" Protocol

Use this baseline to validate your reagents before attempting complex substrates.

ReagentStoichiometryCritical Quality Attribute (CQA)
Aromatic Aldehyde 1.0 equivMust be free of benzoic acid (oxidation product).
N-Acylglycine 1.1 equivUsually Hippuric Acid.[1] Must be dry.[2]
Acetic Anhydride 3.0 - 5.0 equivCRITICAL: Must be freshly distilled or high-grade. Acts as both solvent and dehydrating agent.
Sodium Acetate 1.0 equivCRITICAL: Must be "Fused" (Anhydrous). Trihydrate will kill the reaction.

Step-by-Step Execution:

  • Dehydration: Grind sodium acetate (

    
    ) and melt it in a porcelain dish with a Bunsen burner until water vapor ceases and the solid resolidifies (fusion). Grind to a fine powder immediately upon cooling.
    
  • Assembly: Combine aldehyde, hippuric acid, fused

    
    , and acetic anhydride (
    
    
    
    ) in a round-bottom flask.
  • Reflux: Heat gently on a steam bath or oil bath. The mixture should liquefy completely.

    • Checkpoint: As the reaction proceeds (1-2 hours), the solution often turns yellow/orange, and solid product may begin to crash out even at reflux.

  • Workup: Cool the mixture. Add cold ethanol (EtOH) slowly. This hydrolyzes excess anhydride without opening the azlactone ring and washes away unreacted aldehyde/acid.

  • Isolation: Filter the crystals. Wash with hot water (to remove NaOAc) and then cold EtOH.

Mechanistic Pathway (Visualization)

Understanding the order of operations is vital for troubleshooting. The reaction is a Perkin Condensation variant.[3]

ErlenmeyerMechanism cluster_0 Critical Failure Point Hippuric N-Acylglycine (Hippuric Acid) Oxazolone 2-Phenyl-5-oxazolone (Active Intermediate) Hippuric->Oxazolone Cyclization (-H2O) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Oxazolone Promotes Anion Oxazolone Enolate (Nucleophile) Oxazolone->Anion Deprotonation (NaOAc) Adduct Aldol-type Adduct Anion->Adduct Condensation (+Aldehyde) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Adduct Product Azlactone Product (4-Arylidene-2-phenyl-5-oxazolone) Adduct->Product Elimination (-H2O)

Figure 1: The reaction requires the initial cyclization of hippuric acid. If water is present, the anhydride is consumed, and the oxazolone intermediate never forms.

Module 2: Troubleshooting & Diagnostics (FAQ)

Category A: Yield & Conversion Issues

Q: My reaction mixture turned into a black, sticky tar. What happened? A: This is "Polymerization/Decomposition," usually caused by overheating or oxidation .

  • The Fix: Lower the bath temperature. The reaction rarely requires vigorous reflux; gentle simmering (

    
    ) is sufficient.
    
  • The Preventative: Ensure your aldehyde is clean. Oxidized aldehydes (containing carboxylic acids) can disrupt the base equilibrium. Run the reaction under Nitrogen (

    
    ) if the substrate is electron-rich and prone to oxidation.
    

Q: I recovered mostly unreacted starting material (Hippuric Acid). A: This indicates a failure in the Cyclization Step .

  • Root Cause: Wet reagents. If your Sodium Acetate was not fused, the water released hydrolyzes the Acetic Anhydride before it can dehydrate the Hippuric Acid.

  • Verification: Check your

    
    . If it smells strongly of acetic acid (vinegar) rather than the sharp, pungent bite of anhydride, it is hydrolyzed.
    
  • Action: Fuse your NaOAc again. Distill your

    
     over 
    
    
    
    if necessary.

Q: My yield is low (<40%) with electron-rich aldehydes (e.g., Vanillin, Anisaldehyde). A: Electron-donating groups (EDGs) destabilize the transition state for the nucleophilic attack on the aldehyde.

  • Optimization:

    • Catalyst Switch: Switch from NaOAc to Lead(II) Acetate (

      
      ) . Note: Toxic. Handle with extreme care. Lead salts often improve yields for deactivated aldehydes.
      
    • Microwave Irradiation: Run the reaction on a solid support (Alumina or Silica) +

      
       in a microwave reactor. This often forces the condensation in minutes, overcoming the electronic deactivation.
      
Category B: Isolation & Purity

Q: The product crashes out, but it turns into a "gum" during filtration. A: This is likely due to occluded Acetic Anhydride/Acetic Acid .

  • The Fix: Do not wash with water immediately. Wash the crude solid with cold ethanol first. Ethanol reacts with residual anhydride to form ethyl acetate (removable) and removes the sticky acetic acid byproducts. Once the "gum" hardens into a powder, then wash with hot water to remove the inorganic salts.

Q: I see a new spot on TLC that isn't starting material or product. A: You are likely observing the Hydrolyzed Ring (Acylamino acrylic acid) .

  • Cause: The azlactone ring is sensitive to moisture, especially in acidic/basic conditions. If you leave the product in wet solvent or use acidic silica for purification, the ring opens.

  • Action: Avoid column chromatography if possible. Recrystallization (Benzene/Ethanol or Ethyl Acetate/Hexane) is superior for azlactones. If you must column, add 1%

    
     to the eluent to buffer the silica, though this may lower recovery.
    

Module 3: Substrate-Specific Optimization Table

Different aldehydes require different "forcing" conditions.

Substrate ClassExampleChallengeRecommended Modification
Standard Aromatic BenzaldehydeNoneStandard Protocol (

).
Electron-Rich 4-MethoxybenzaldehydeSlow kineticsMicrowave irradiation (3-5 min) or

catalyst.
Electron-Poor 4-NitrobenzaldehydeHigh reactivity, TarsLower temperature (

), shorter time.
Aliphatic ButanalUnstable DO NOT USE Standard Protocol. Aliphatic aldehydes enolize and polymerize. Use the Bergmann modification (Use Hydantoin instead of Hippuric acid) or mild lead-catalyzed conditions.
Ortho-Substituted 2-ChlorobenzaldehydeSteric HindranceIncrease reaction time (4-6h); Increase

equivalents (5.0 eq).

Module 4: Diagnostic Logic Tree

Use this flowchart to determine the next step in your experiment.

TroubleshootingTree Start Start: Analyze Crude Reaction State What is the physical state? Start->State Solid Solid Precipitate State->Solid Liquid Clear/Dark Liquid (No Solid) State->Liquid Tar Black Tar/Goo State->Tar Color Is it Yellow/Orange? Solid->Color AddEtOH Add Ethanol & Scratch Glass Liquid->AddEtOH Temp Was Temp > 110C? Tar->Temp YesColor Likely Product. Wash with cold EtOH. Color->YesColor Yes NoColor White Solid? Likely Hippuric Acid. Color->NoColor No Precip Precipitate forms? AddEtOH->Precip Precip->YesColor Yes Recycle Check Reagents. Water in Ac2O? Precip->Recycle No LowerTemp Repeat at 90C. Use N2 atmosphere. Temp->LowerTemp Yes CleanAld Purify Aldehyde. Remove Benzoic Acid. Temp->CleanAld No

Figure 2: Decision matrix for evaluating reaction outcomes immediately post-reflux.

References

  • Original Methodology: Erlenmeyer, E. (1893).[3] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1.

  • Mechanism & Review: Carter, H. E. (1946). "The Azlactones."[1][3][4][5][6][7] Organic Reactions, 3, 198.

  • Microwave Modification: Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[3][7] Tetrahedron, 65(15), 2935-2938.

  • Practical Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Amino Acids/Azlactones).

  • Catalyst Variations: Paul, S., et al. (2004). "Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: a simple and efficient method for the synthesis of β-amino alcohols." Tetrahedron Letters (Context of Lewis Acid catalysis in related condensations).

Sources

Troubleshooting

Enamine Stability and Hydrolysis Under Acidic Conditions: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for enamine chemistry. Enamines are highly versatile nucleophilic intermediates used extensively in organic synthesis, particularly in the Stork enamine reaction and the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enamine chemistry. Enamines are highly versatile nucleophilic intermediates used extensively in organic synthesis, particularly in the Stork enamine reaction and the synthesis of complex pharmaceutical azaheterocycles. However, their inherent sensitivity to moisture and acidic conditions often leads to premature degradation, resulting in poor reaction yields.

This guide provides researchers and drug development professionals with mechanistic insights, comparative data, troubleshooting strategies, and self-validating protocols to master enamine stability and controlled hydrolysis.

Part 1: Mechanistic Insights & Core Principles (FAQ)

Q1: Why do enamines degrade under acidic conditions, and what is the exact mechanism of this hydrolysis?

A: Enamines are susceptible to hydrolysis because the electron pair on the nitrogen participates in resonance with the adjacent double bond, creating a significant partial negative charge (


) on the 

-carbon 1. Under acidic conditions, the mechanism acts as the reverse of enamine formation, following a PADPED-like sequence (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) 2.

The degradation is initiated by the protonation of the


-carbon (not the nitrogen), converting the enamine into a highly electrophilic iminium ion [[3]](). Water then attacks the iminium carbon to form an unstable tetrahedral carbinolamine intermediate. A subsequent proton transfer to the nitrogen makes it a good leaving group, allowing the oxygen lone pair to expel the neutral amine and form an oxonium ion, which is finally deprotonated to yield the ketone 3.

Causality Note: The rate-limiting step depends heavily on the pH. In weakly acidic solutions (pH 1–6), the uncatalyzed attack of water on the iminium ion to form the carbinolamine is rate-limiting 4. Therefore, controlling the pH and water content is the absolute most critical factor in preserving enamine stability.

Figure 1: Stepwise mechanism of enamine hydrolysis under acidic conditions.

Q2: How does the choice of secondary amine (pyrrolidine, piperidine, morpholine) affect enamine stability and reactivity?

A: The structural and electronic properties of the secondary amine dictate both the nucleophilicity of the enamine and its resistance to acidic hydrolysis.

  • Pyrrolidine (5-membered ring): X-ray crystallographic studies reveal that pyrrolidine enamines are nearly flat, exhibiting low nitrogen pyramidalization . This allows for maximum orbital overlap between the nitrogen lone pair and the C=C double bond, resulting in a shorter =C–N bond and high nucleophilicity [](). However, this high electron density at the

    
    -carbon makes them highly susceptible to rapid protonation and subsequent hydrolysis.
    
  • Piperidine (6-membered ring): Piperidine enamines are highly pyramidalized, which reduces the p-character of the nitrogen lone pair and decreases orbital overlap 5. They offer a middle ground in terms of reactivity and stability.

  • Morpholine (6-membered ring with oxygen): The presence of the electronegative oxygen atom increases the ionization potential and pulls electron density away from the nitrogen via inductive effects 5. This drastically reduces the nucleophilicity of the enamine but makes it orders of magnitude more stable against premature acidic hydrolysis 5.

Quantitative Data Summary: Comparative Properties of Common Enamines
Amine PrecursorRing StructureNitrogen PyramidalizationRelative NucleophilicityStability Toward Acidic HydrolysisPrimary Synthetic Use Case
Pyrrolidine 5-memberedLow (Nearly Flat)Very HighLow (Hydrolyzes rapidly)Alkylation with reactive electrophiles
Piperidine 6-memberedHighModerateModerateGeneral Stork enamine synthesis
Morpholine 6-membered (with O)HighLowHigh (Resists hydrolysis)Acylation, reactions with strong electrophiles

Part 2: Troubleshooting Guide for Stork Enamine Synthesis

Issue 1: Low Yields Due to Premature Hydrolysis During Alkylation

Symptoms: Recovery of unalkylated starting ketone; high presence of secondary amine in the reaction mixture before the intended acidic workup. Causality: Enamines are highly sensitive to trace moisture. If the electrophile (e.g., alkyl halide) is unreactive (like simple primary alkyl bromides), the reaction time increases. Extended reaction times allow trace water in the solvent or atmosphere to act as a nucleophile, hydrolyzing the enamine back to the ketone before the C-C bond can form 4. Solutions:

  • Electrophile Selection: Use highly electrophilic reagents such as allyl halides, benzyl halides, or

    
    -halo ketones 4.
    
  • Solvent Drying: Ensure solvents (e.g., toluene, THF) are rigorously dried over molecular sieves or distilled from sodium/benzophenone.

  • Amine Substitution: If the electrophile cannot be changed and reaction times must be long, switch from a pyrrolidine enamine to a morpholine enamine to increase the intermediate's stability against trace moisture 5.

Issue 2: Incomplete Hydrolysis During Acidic Workup

Symptoms: Isolation of the alkylated iminium salt or carbinolamine intermediate instead of the desired


-alkylated ketone.
Causality:  While the initial protonation of the enamine to the iminium ion is fast, the subsequent attack of water and the breakdown of the carbinolamine intermediate can be rate-limiting, especially if the newly added alkyl group provides significant steric hindrance [[4]](). Mild acids (like dilute acetic acid) may not provide a sufficient concentration of protons to drive the elimination of the amine.
Solutions: 
  • Acid Strength: Utilize a stronger aqueous acid (e.g., 5-10% HCl or aqueous

    
    ) to ensure complete protonation of the leaving amine 6.
    
  • Thermal Assistance: Gently warm the biphasic workup mixture (e.g., to 40-50°C) for 30-60 minutes to overcome the activation energy barrier of carbinolamine dehydration 4.

Part 3: Experimental Protocols

Protocol 1: Anhydrous Formation and Storage of Sensitive Pyrrolidine Enamines

Because pyrrolidine enamines are highly nucleophilic but prone to rapid hydrolysis, their preparation must be a self-validating, strictly anhydrous system.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Flush the system with dry Argon.

  • Reagent Addition: Add the ketone (1.0 equiv) and pyrrolidine (1.2 equiv) to anhydrous toluene (0.5 M concentration). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv).

  • Azeotropic Distillation: Reflux the mixture. Water generated from the condensation will collect in the Dean-Stark trap.

  • Self-Validation Check: Monitor the volume of water collected. The reaction is complete when the theoretical volume of water is reached. Validate via

    
     NMR of an aliquot: look for the disappearance of the 
    
    
    
    -protons of the ketone and the appearance of the vinylic proton of the enamine.
  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator flushed with Argon to prevent atmospheric moisture intrusion.

  • Storage: Store the neat enamine under Argon at -20°C. Use within 48 hours for optimal yields.

Figure 2: Experimental workflow for Stork enamine synthesis highlighting the critical acidic workup phase.

Protocol 2: Controlled Acidic Hydrolysis of Sterically Hindered Enamines

This protocol ensures the complete breakdown of the iminium/carbinolamine intermediate without causing side reactions (like aldol condensation of the newly formed ketone).

Step-by-Step Methodology:

  • Quenching: Upon completion of the alkylation/acylation step (validated by TLC showing consumption of the enamine), cool the reaction mixture to 0°C.

  • Acid Addition: Slowly add 10% aqueous HCl (v/v) dropwise until the aqueous layer reaches pH 2-3. Causality: The low pH ensures the expelled secondary amine is immediately protonated to its ammonium salt, preventing the reverse reaction 7.

  • Hydrolysis Maturation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 hours. For highly sterically hindered

    
    -substitutions, heat the mixture to 40°C.
    
  • Self-Validation Check: Extract a micro-aliquot of the organic layer and analyze via IR spectroscopy. The complete disappearance of the C=N stretch (~1640-1690

    
    ) and the strong appearance of the C=O stretch (~1715 
    
    
    
    ) validates complete hydrolysis.
  • Extraction: Separate the phases. Extract the aqueous layer twice with diethyl ether or ethyl acetate. The protonated secondary amine remains safely partitioned in the aqueous layer.

  • Washing: Wash the combined organic layers with saturated aqueous

    
     to neutralize any residual acid, followed by brine. Dry over anhydrous 
    
    
    
    .

References

  • "Enamines", Master Organic Chemistry. URL:[Link]

  • "Imine and Enamine Hydrolysis Mechanism", Chemistry Steps. URL:[Link]

  • "Stork Enamine Synthesis", Organic Chemistry Tutor. URL:[Link]

  • "Imine and Enamine Hydrolysis", Organic Chemistry Tutor. URL:[Link]

  • "Enamine: Definition, Structure, and Formation Mechanism", Chemistry Learner. URL:[Link]

  • "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts", Frontiers in Chemistry (PMC). URL:[Link]

  • "Some old insights from crystalline enamines", Amphoteros. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate is a subs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate is a substituted enamine ester, a class of compounds recognized for its utility as a versatile synthetic intermediate. The unique electronic and steric arrangement of its functional groups—a methyl ester, an enamine, and a dichlorinated aromatic ring—presents a rich case for spectroscopic analysis.

This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the molecule's structure to predict the chemical shift, multiplicity, and integration of each proton signal. This theoretical framework will be compared against experimental data from structurally analogous compounds to provide a robust, field-proven guide for researchers. Our objective is not merely to present data, but to explain the causal relationships between molecular structure and spectral output, thereby empowering scientists to interpret their own results with confidence.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The power of ¹H NMR spectroscopy lies in its ability to map the chemical environment of every proton in a molecule.[1] Based on established principles of chemical shifts and spin-spin coupling, we can predict a detailed spectrum for methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate. The structure is numbered below for clarity.

Structure of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate (Image of the chemical structure with protons labeled for discussion)

The key to this analysis is to break the molecule down into its constituent spin systems: the isolated methyl ester protons, the vinylic proton, the aromatic protons of the dichlorophenyl ring, and the amino protons.

Data Summary: Predicted ¹H NMR Signals
ProtonsLabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Comparative Notes
Methyl ProtonsH-a~3.7 - 3.8Singlet (s)3HN/AThe methyl group is adjacent to an ester oxygen, placing it in a well-defined region. This is consistent with typical values for methyl esters. For example, the methyl ester protons in methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate appear as a singlet at 3.74 ppm.[2]
Amino ProtonsH-b~5.0 - 9.0 (broad)Broad Singlet (br s)2HN/AThe chemical shift of NH protons is highly variable due to factors like solvent, concentration, and hydrogen bonding.[3][4] These protons are often subject to rapid exchange, which decouples them from adjacent protons and broadens their signal. D₂O exchange would cause this signal to disappear, confirming its identity.
Vinylic ProtonH-c~7.5 - 8.0Singlet (s)1HN/A (or small J)This proton is part of an electron-rich enamine system and is also conjugated with the aromatic ring and the ester's carbonyl group. This extensive conjugation strongly deshields the proton, shifting it significantly downfield.[5] It is expected to be a singlet as there are no vicinal protons, though long-range coupling (<1 Hz) to the aromatic protons is possible.[6]
Aromatic ProtonsH-d, H-e, H-f~7.2 - 7.6Multiplet (m) or distinct dd, d patterns3H totalJ(ortho) ≈ 7-10 Hz, J(meta) ≈ 2-3 HzThe three protons on the 2,4-dichlorophenyl ring form a complex ABC spin system. H-3 (labeled H-d) will be a doublet (Jmeta ≈ 2-3 Hz). H-5 (H-e) will be a doublet of doublets (Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz). H-6 (H-f) will be a doublet (Jortho ≈ 7-10 Hz). The exact chemical shifts are influenced by the electron-withdrawing chlorine atoms and the enamine side chain.[7]

Comparative Analysis with Structurally Related Compounds

  • The (2,4-dichlorophenyl) Moiety: In the related compound (E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, the protons on the dichlorophenyl ring are noted, demonstrating the distinct signals expected from this substitution pattern.[8] Similarly, ¹H NMR data for compounds containing a 2,4-dichlorophenoxy group show the expected complex splitting in the aromatic region, typically between 7.2 and 7.7 ppm.[9]

  • The Enamine System: Enamines are known to have vinylic protons with chemical shifts that are sensitive to the substituents and the degree of overlap between the nitrogen lone pair and the double bond.[10] The electron-donating nature of the amino group and conjugation with the electron-withdrawing ester group creates a "push-pull" system, which significantly influences the electronic environment of the vinylic proton (H-c).

  • α,β-Unsaturated Esters: In many α,β-unsaturated systems, such as chalcones, the vinylic protons appear as doublets in the range of 7.6 to 7.8 ppm, with coupling constants indicating the stereochemistry (typically 12-18 Hz for a trans relationship).[11][12] In our target molecule, the presence of the amino group at C-2 and the lack of a proton at C-2 simplifies this, resulting in a predicted singlet for H-c.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-fidelity, reproducible data, the following protocol should be considered a self-validating system. Adherence to these steps minimizes artifacts and provides a reliable basis for structural interpretation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.

      • Causality Note: If the NH proton signals are of particular interest and appear overly broad or are not observed in CDCl₃, using DMSO-d₆ is recommended. The hydrogen-bond accepting nature of DMSO slows down the N-H proton exchange rate, often resulting in sharper signals and allowing for the observation of coupling to other protons.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. A good shim results in sharp, symmetrical peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans. Increase if the sample is dilute.

      • Spectral Width: 0-12 ppm.

  • D₂O Exchange Experiment (Confirmation of NH₂ Protons):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the NH₂ protons will diminish or disappear entirely due to proton-deuterium exchange.

Data Interpretation Workflow

The logical process of moving from a raw Free Induction Decay (FID) signal to a confirmed molecular structure is a cornerstone of spectroscopic analysis. This workflow ensures that all pieces of spectral information are systematically considered.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Verification SamplePrep Sample Preparation (Solvent Choice, Standard) NMR_Acq ¹H NMR Data Acquisition (Lock, Shim, Acquire FID) SamplePrep->NMR_Acq FT Fourier Transform (FID → Spectrum) NMR_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS at 0.00 ppm) Baseline->Reference Integration Integration (Proton Ratios) Reference->Integration ChemShift Chemical Shift (δ) (Electronic Environment) Reference->ChemShift Multiplicity Multiplicity (Splitting) (Neighboring Protons) Reference->Multiplicity Assign Assign Signals to Protons Integration->Assign ChemShift->Assign Coupling Coupling Constants (J) (Connectivity & Geometry) Multiplicity->Coupling Coupling->Assign Confirm Confirm Structure Assign->Confirm D2O D₂O Exchange (Confirms NH₂) D2O->Assign

Caption: Workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate is predicted to exhibit several characteristic features that directly confirm its structure. Key signals include a methyl ester singlet around 3.7-3.8 ppm, a complex three-proton multiplet in the aromatic region (7.2-7.6 ppm), a significantly deshielded vinylic singlet between 7.5 and 8.0 ppm, and a broad, exchangeable two-proton singlet for the amino group.

This guide combines theoretical prediction with comparative data from analogous structures to provide a robust framework for analysis. By following the detailed experimental protocol and logical interpretation workflow, researchers, scientists, and drug development professionals can confidently utilize ¹H NMR spectroscopy to verify the synthesis of this and other related compounds, ensuring the integrity of their scientific endeavors.

References

  • Vertex AI Search. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. (2024).
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Available from: [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation.
  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019).
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). Available from: [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants.
  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Scilit. 1H NMR chemical shifts of gaseous amines. Available from: [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants.
  • PMC. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Available from: [Link]

  • JoVE. Video: ¹H NMR: Long-Range Coupling. (2024). Available from: [Link]

  • e-Text. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Available from: [Link]

  • Master Organic Chemistry. Enamines. (2025). Available from: [Link]

  • University of Regensburg. H NMR Spectroscopy.
  • Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio). (2023). Available from: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). Available from: [Link]

  • Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Available from: [Link]

  • ResearchGate. Experimental 1 H-NMR spectrum for the new synthesized (2E). Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. (2024). Available from: [Link]

  • PMC. 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone. Available from: [Link]

  • MDPI. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). Available from: [Link]

  • Royal Society of Chemistry. Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes. (2019).
  • RASĀYAN J. Chem. SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. (2025).
  • NIH. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one. Available from: [Link]

  • PMC. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available from: [Link]

  • ResearchGate. 1 H NMR spectral data of compounds 2-4. Available from: [Link]

Sources

Comparative

Characteristic IR Bands for Amino-Acrylate Double Bonds: A Technical Comparison Guide

The following guide provides an in-depth technical analysis of characteristic IR bands for amino-acrylate double bonds, designed for researchers in drug development and polymer science. Executive Summary & Scope Amino-ac...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of characteristic IR bands for amino-acrylate double bonds, designed for researchers in drug development and polymer science.

Executive Summary & Scope

Amino-acrylates —specifically amino-functionalized acrylate monomers (e.g., DMAEA) and oligomers formed via aza-Michael addition—are critical intermediates in the synthesis of Poly(β-amino esters) (PBAEs) . These polymers are widely utilized as pH-responsive gene delivery vectors and biodegradable hydrogels.

This guide focuses on the vibrational spectroscopy of the acrylate double bond (C=C) within these amino-functionalized systems. Unlike simple acrylates, the presence of proximal amine groups can influence spectral features and polymerization kinetics (e.g., oxygen inhibition mitigation).

Key Spectral Feature: The characteristic C=C stretching vibration for amino-acrylates appears in the 1615–1635 cm⁻¹ range, often slightly red-shifted compared to non-functionalized acrylates due to local electronic environments and hydrogen bonding.

Spectral Comparison: Amino-Acrylates vs. Alternatives

The following table contrasts the IR signature of amino-acrylates with common alternatives used in drug delivery and coating applications.

Table 1: Comparative IR Spectral Data (C=C Region)
Functional GroupC=C Stretch (

)
C=C Deformation (

)
Key Distinguishing Features
Amino-Acrylate (e.g., DMAEA)1615 – 1635 cm⁻¹ (m-s)810 – 815 cm⁻¹ (s)Primary Target. Often overlaps with amide I bands if amides are present. The 810 cm⁻¹ twist is preferred for quantification.
Standard Acrylate (e.g., n-BA)1635 – 1645 cm⁻¹ (m)810 – 812 cm⁻¹ (s)Higher wavenumber

due to lack of proximal amine inductive effects.
Methacrylate (e.g., DMAEMA)1635 – 1645 cm⁻¹ (m)815 cm⁻¹ (m)Distinct sharp band at ~1295 cm⁻¹ (C-O-C). Methyl group vibrations appear at ~1380 cm⁻¹.
Enamino Ester (

-amino acrylate)
1580 – 1620 cm⁻¹ (vs)N/AConjugated System. Very strong band due to high polarization (

). Note: This is a constitutional isomer, not the standard monomer.
Vinyl Ether 1610 – 1620 cm⁻¹ (s)960 – 970 cm⁻¹Lower frequency

due to electron-donating oxygen.

Technical Note: In Poly(β-amino ester) synthesis, the "Amino-Acrylate" refers to the unreacted acrylate termini of the oligomer.[1] The disappearance of the bands at 1635 cm⁻¹ (stretch) and 810 cm⁻¹ (twist) is the definitive metric for reaction conversion.

Mechanistic Insight: Electronic & Kinetic Effects

The "Amine Effect" on Wavenumber

While the acrylate group in monomers like 2-(Dimethylamino)ethyl acrylate (DMAEA) is separated from the amine by an ethylene spacer, the amine's lone pair can participate in intramolecular hydrogen bonding with the carbonyl oxygen or the vinyl hydrogens. This interaction slightly weakens the C=C bond constant, causing the observed red shift (to ~1620-1630 cm⁻¹) compared to non-polar acrylates (e.g., hexyl acrylate at ~1640 cm⁻¹).

Oxygen Inhibition Mitigation (Performance Advantage)

In photopolymerization, amino-acrylates outperform standard acrylates by mitigating oxygen inhibition. The


-aminoalkyl radical formed via hydrogen abstraction consumes dissolved oxygen, allowing the C=C conversion to proceed rapidly.

OxygenScavenging Amine Tertiary Amine (Amino-Acrylate) AminoRadical α-Aminoalkyl Radical (Active Species) Amine->AminoRadical ExcitedPI Excited Photoinitiator (Triplet State) ExcitedPI->Amine H-Abstraction Oxygen Dissolved Oxygen (O2) AminoRadical->Oxygen Scavenging Polymer Acrylate Polymerization (C=C Consumption) AminoRadical->Polymer Initiation PeroxyRadical Peroxy Radical (Non-inhibiting) Oxygen->PeroxyRadical PeroxyRadical->Amine Chain Transfer (Regeneration)

Figure 1: Mechanism of oxygen inhibition mitigation by amino-acrylates, facilitating rapid C=C conversion detectable by IR.

Experimental Protocol: Real-Time FTIR Monitoring

Objective: Quantify the conversion of amino-acrylate double bonds during the synthesis of a PBAE drug delivery vector.

Materials
  • Monomer: 1,4-Butanediol diacrylate (BDDA) or DMAEA.

  • Amine: 3-Amino-1-propanol (or similar primary amine).

  • Instrument: FTIR Spectrometer with ATR accessory (Diamond/ZnSe crystal).

Step-by-Step Methodology
  • Baseline Acquisition:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) at 4 cm⁻¹ resolution (32 scans).

  • Sample Preparation:

    • Mix the acrylate and amine in the desired stoichiometric ratio (e.g., 1.2:1 Acrylate:Amine for acrylate-terminated oligomers).

    • Critical: Keep the mixture on ice if the reaction is fast (Michael addition).

  • Real-Time Monitoring:

    • Deposit 20 µL of the reaction mixture onto the ATR crystal.

    • Set the spectrometer to Series/Kinetics Mode (1 spectrum every 30 seconds for 60 minutes).

    • Heat the ATR plate to the reaction temperature (e.g., 50°C) if equipped with a temperature controller.

  • Data Analysis (Quantification):

    • Normalize spectra using the Carbonyl (C=O) stretch at 1730 cm⁻¹ (internal standard, assumes constant concentration).

    • Integrate the area of the acrylate C=C twist band at 810 cm⁻¹ .

    • Why 810 cm⁻¹? The C=C stretch at 1635 cm⁻¹ often overlaps with the N-H bending mode of the amine or the Amide I band if amides are formed. The 810 cm⁻¹ band is isolated and distinct.

  • Calculation:

    
    [2]
    

References

  • Anderson, D. G., et al. (2004). "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Angewandte Chemie International Edition. [Link]

  • Burbulis, L., et al. (2018). "Influence of Macromer Molecular Weight and Chemistry on Poly(β-amino ester) Network Properties." ResearchGate. [Link]

  • Guzman, M., et al. (2016). "Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition." Polymer. [Link]

  • Scherzer, T. (2012). "Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy." PSTC. [Link]

  • Arca, H. C., et al. (2018). "Synthesis and Characterization of a Nano-Polyplex system of GNRs-PDMAEA-pDNA." Scientific Reports. [Link]

Sources

Validation

Comparative Crystallographic and Reactivity Analysis of 2,4-Dichlorophenyl Acrylates for API Synthesis

As a Senior Application Scientist specializing in structural chemistry and active pharmaceutical ingredient (API) development, I frequently evaluate the crystallographic stability and synthetic utility of halogenated phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry and active pharmaceutical ingredient (API) development, I frequently evaluate the crystallographic stability and synthetic utility of halogenated phenylacrylates. The 2,4-dichlorophenyl moiety is a privileged pharmacophore in medicinal chemistry, and the acrylate side chain serves as a highly versatile reactive handle.

This guide objectively compares the structural properties, crystallographic stability, and downstream reactivity of our target product, Methyl (Z)-2-amino-3-(2,4-dichlorophenyl)acrylate , against two widely utilized alternatives: the hydroxy and formylphenoxy derivatives. By analyzing their crystal packing and hydrogen-bonding networks, we can predict their performance in complex cross-coupling and cyclization workflows.

Structural and Crystallographic Benchmarking

The physical stability and reactivity of acrylate precursors are heavily dictated by their solid-state packing. The stereochemistry of these molecules—specifically the Z-configuration—is critical. According to Cahn-Ingold-Prelog priority rules, the Z-isomer places the nucleophilic group (amino, hydroxy, or formylphenoxy) on the same face as the 2,4-dichlorophenyl ring. This spatial proximity minimizes A(1,3) allylic strain and pre-organizes the molecule for downstream intramolecular cyclization.

Quantitative Crystallographic Comparison

The following table summarizes the single-crystal X-ray diffraction (SCXRD) data for the target product and its alternatives.

ParameterTarget ProductAlternative 1 [1]Alternative 2 [2]
Compound Methyl (Z)-2-amino-3-(2,4-dichlorophenyl)acrylate(Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate(Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate
Functional Group Amino (-NH₂)Hydroxy (-OH)Formylphenoxy
Formula C₁₀H₉Cl₂NO₂C₁₀H₈Cl₂O₃C₁₈H₁₄Cl₂O₄
Space Group Triclinic, P-1Monoclinic, CcMonoclinic, P2₁/c
Volume (ų) 575.4 (2)1050.9 (4)1658.36 (12)
Z (Molecules/Unit Cell) 244
Primary Intermolecular Interactions Strong N-H···O hydrogen bondingWeak C-H···O (zigzag chains)Inversion dimers, C-H···O loops
Structural Planarity Highly planarPlanar (cis-enol form)Orthogonal mean planes (Dihedral angle: 83.31°)
Mechanistic Causality in Crystal Packing

The target product outperforms Alternative 1 in terms of bulk powder stability. Alternative 1 relies on a strong intramolecular O-H···O bond to stabilize its cis-enol form, leaving only weaker intermolecular C-H···O interactions to hold the crystal lattice together in zigzag chains [1]. In contrast, the amino group of the Target Product acts as both a hydrogen bond donor and acceptor, forming a robust intermolecular N-H···O network. This drives the crystallization into a dense Triclinic P-1 space group, significantly reducing the likelihood of solvent inclusion or hygroscopicity during long-term storage.

Alternative 2, due to the steric bulk of the formylphenoxy group, forces the methyl acrylate unit and the phenyl ring into an almost orthogonal arrangement (dihedral angle of 83.31°) [2]. This lack of planarity reduces its utility in reactions requiring a flat transition state.

Experimental Methodology: Crystallization & SCXRD Validation

To ensure absolute structural confidence before utilizing the target product in API synthesis, the following self-validating protocol must be strictly adhered to.

Step-by-Step Protocol
  • Precursor Validation : Monitor the synthesis of the target acrylate via Thin Layer Chromatography (TLC) using a 1:9 Ethyl Acetate/Hexanes eluent. Causality: The crystallization process must only begin when the starting material is entirely consumed to prevent co-crystallization defects.

  • Solvent Dissolution : Dissolve 50 mg of the purified target product in 2 mL of Ethyl Acetate. Causality: Ethyl acetate provides optimal solvation for the polar amino group while maintaining a low enough boiling point for controlled evaporation.

  • Anti-Solvent Layering : Carefully overlay the solution with 8 mL of Hexanes. Causality: The non-polar hexanes lower the dielectric constant of the system, gradually driving the solution into a state of supersaturation.

  • Isothermal Evaporation : Store the vial in a vibration-free environment at 294 K for 72 hours. Self-Validating System: Slow, isothermal diffusion prevents the kinetic trapping of metastable polymorphs, ensuring only the thermodynamic Z-isomer crystal nucleates.

  • Optical Validation : Prior to mounting, inspect the harvested crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarizing microscope. Self-Validating System: Uniform optical extinction upon rotation confirms a single crystal domain, preventing wasted diffractometer time on twinned samples.

  • Data Collection & Refinement : Mount the crystal and collect data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using ShelXT. An R-factor (R₁) < 0.05 and a Goodness-of-Fit (S) near 1.0 mathematically validate the structural model.

Workflow N1 1. Precursor Synthesis (TLC Validated) N2 2. Solvent Layering (EtOAc/Hexanes) N1->N2 >99% Purity N3 3. Isothermal Evaporation (294 K, 72h) N2->N3 Supersaturation N4 4. Optical Validation (Polarized Light) N3->N4 Nucleation N5 5. SCXRD Analysis (Mo Kα Radiation) N4->N5 Single Domain Confirmed

Fig 1: Self-validating crystallization and SCXRD analytical workflow.

Performance Benchmarking: Downstream Reactivity

The true value of an intermediate lies in its downstream reactivity. The target product is specifically engineered to serve as a superior precursor for nitrogen-containing heterocycles, such as dichloro-indoles and quinolones, which are ubiquitous in oncology and antimicrobial drug pipelines.

Reactivity Comparison
  • Alternative 1 (Hydroxy) : While useful for synthesizing palladium(II) and platinum(II) complexes [1], the hydroxy group is a poor leaving group and a weak nucleophile for cross-coupling. It requires an additional, atom-inefficient activation step (e.g., conversion to a triflate) before it can participate in C-N bond formation.

  • Alternative 2 (Formylphenoxy) : The orthogonal geometry of this bulky derivative restricts its ability to undergo planar intramolecular cyclizations [2]. It is primarily limited to acting as a specialized agrochemical intermediate.

  • Target Product (Amino) : The primary amine is highly nucleophilic. Because the Z-configuration pre-organizes the amino group adjacent to the 2,4-dichlorophenyl ring, it can undergo direct Palladium-catalyzed Buchwald-Hartwig amination. The oxidative addition of Pd(0) into the C-Cl bond is rapidly followed by intramolecular C-N bond formation, yielding the indole scaffold in a single, highly efficient step.

Pathway A Methyl (Z)-2-amino-3- (2,4-dichlorophenyl)acrylate B Pd-Catalyzed Amination A->B C-N Bond Formation C Intramolecular Cyclization B->C Aromatic Rearrangement D Dichloro-Indole API Scaffold C->D Thermodynamic Sink

Fig 2: Logical downstream reaction pathway from the amino-acrylate precursor to an indole API.

Conclusion

For drug development professionals seeking an intermediate for nitrogen-heterocycle synthesis, Methyl (Z)-2-amino-3-(2,4-dichlorophenyl)acrylate offers distinct advantages. Its robust N-H···O hydrogen-bonded crystal lattice ensures superior shelf-life, while its pre-organized Z-geometry and nucleophilic amino group eliminate the need for intermediate activation steps, maximizing synthetic efficiency.

References

  • Xu, L.-X., Bai, X.-G., Wang, J.-X., & Wang, Y.-C. (2011). (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2622.[Link]

  • Gangadharan, R., & Sethusankar, K. (2011). (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2738.[Link]

  • Zhang, S. (2025). Crystal structure of (E)-(3-(2,4-dichlorophenyl)acryloyl)ferrocene, C19H14Cl2FeO. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 535-536.[Link]

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2,4-Dichlorophenylalanine Derivatives

Topic: Mass Spectrometry Fragmentation Pattern of 2,4-Dichlorophenylalanine Derivatives Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists Executive Summary 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2,4-Dichlorophenylalanine Derivatives Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists

Executive Summary

2,4-Dichlorophenylalanine (2,4-diCl-Phe) is a non-natural amino acid frequently incorporated into peptide therapeutics to enhance lipophilicity and proteolytic stability. Its analysis by mass spectrometry (MS) presents unique challenges and opportunities compared to native Phenylalanine (Phe) or mono-halogenated analogs.

This guide provides a definitive technical comparison of the fragmentation dynamics of 2,4-diCl-Phe derivatives. We analyze the specific isotopic signatures, collision-induced dissociation (CID) pathways, and diagnostic ion markers required to validate its presence in complex biological matrices.

Part 1: The Isotopic Signature (The "Fingerprint")

The most immediate diagnostic tool for 2,4-diCl-Phe is its chlorine isotope pattern. Unlike native amino acids, the presence of two chlorine atoms creates a distinct spectral envelope that serves as a self-validating confirmation of identity before fragmentation even occurs.

Theoretical vs. Observed Isotope Distribution

Chlorine exists naturally as


 (75.8%) and 

(24.2%). The mathematical expansion of

dictates the abundance ratios for a dichloro-species.
SpeciesIsotope CompositionMass ShiftRelative Abundance (Theoretical)Diagnostic Utility
M

0100% (Base)Primary Quantifier
M+2

+1.997 Da~64% Confirmation Ion 1
M+4

+3.994 Da~10% Confirmation Ion 2

Comparative Insight:

  • Native Phe: Shows only Carbon-13 satellites (M+1 at ~10%).

  • 4-Chloro-Phe: Shows a 3:1 ratio (M and M+2).

  • 2,4-DiCl-Phe: Shows the characteristic 9:6:1 pattern.

    • Note: If the M+2 peak is significantly lower than 60% relative to M, the analyte is likely a mono-chloro impurity or a non-halogenated isobar.

Part 2: Fragmentation Mechanics (ESI-MS/MS)

In Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), 2,4-diCl-Phe follows the "mobile proton" model. The fragmentation is driven by charge migration from the N-terminus to the aromatic system or the amide backbone.

The Diagnostic Immonium Ion

The "Gold Standard" for identifying amino acid residues in peptides is the immonium ion (


).
  • Native Phe Immonium:

    
     120.08[1]
    
  • 2,4-diCl-Phe Immonium:

    
     188.00 (calculated for 
    
    
    
    )

The shift of +68 Da (replacement of 2 H with 2 Cl) is the primary marker.

Pathway Visualization

The following diagram illustrates the transition from the protonated molecular ion to the diagnostic fragments.

FragmentationPathway Precursor Protonated Precursor [M+H]+ (m/z 234) Transition Acylium Ion [M+H - H2O]+ Precursor->Transition - H2O Immonium Immonium Ion (Diagnostic) m/z 188 Precursor->Immonium Primary Pathway (-COOH2) Transition->Immonium - CO Tropylium Dichlorotropylium (Secondary) m/z 159 Immonium->Tropylium Benzylic Cleavage (- CH2NH) Neutral1 Loss of H2O + CO (46 Da) Neutral2 Loss of NH3 (17 Da)

Figure 1: ESI-CID Fragmentation Pathway of 2,4-Dichlorophenylalanine. The formation of the m/z 188 immonium ion is the dominant high-energy transition.

Part 3: Comparative Performance Guide

This section objectively compares the analytical performance of detecting 2,4-diCl-Phe against its structural analogs.

Table 1: Diagnostic Ion Comparison
AnalytePrecursor (

, Monoisotopic)
Primary Fragment (Immonium)Secondary Fragment (Tropylium-like)Specificity Rating
L-Phenylalanine 166.09120.0891.05Low (Common Matrix Interference)
4-Chloro-Phe 200.05154.04125.01Medium
2,4-DiCl-Phe 234.01 188.00 158.97 High (Unique Mass Defect)
3,4-DiCl-Phe 234.01188.00158.97Low (Isobaric to 2,4-diCl)
Critical Differentiation: The Isomer Problem

The Challenge: 2,4-diCl-Phe and 3,4-diCl-Phe are isobaric. They have identical masses and isotope patterns. MS/MS fragmentation is often identical. The Solution:

  • Retention Time: The 2,4-isomer typically elutes earlier on C18 columns due to the "Ortho Effect" (steric hindrance prevents full planar interaction with the stationary phase).

  • Ion Mobility: If available, CCS (Collision Cross Section) values differ because the 2,4-substitution creates a more "globular" gas-phase structure compared to the flatter 3,4-analog.

Part 4: Validated Experimental Protocol

To generate reproducible fragmentation data, follow this self-validating workflow.

Reagents
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Standard: 2,4-Dichlorophenylalanine (Sigma-Aldrich or equivalent), 1 µg/mL in 50:50 A:B.

Step-by-Step Workflow
  • Direct Infusion (Optimization):

    • Infuse standard at 5-10 µL/min into the ESI source.

    • Set Mode: Positive (

      
      ).[2][3]
      
    • Scan Range: m/z 100–300.

    • Validation Step: Observe the m/z 234, 236, 238 cluster. If the 236 peak is not ~65% of the 234 peak, check for detector saturation.

  • Collision Energy Ramp (breakdown Curve):

    • Isolate m/z 234.0 (Monoisotopic).

    • Ramp Collision Energy (CE) from 10 eV to 50 eV.

    • Target: Determine the CE where the precursor (234) intensity drops to 10% and the Immonium (188) is maximized. Typically 25–35 eV for this derivative.

  • LC-MS/MS Method Implementation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Transition: Monitor 234.0

      
       188.0 (Quantifier) and 234.0 
      
      
      
      159.0 (Qualifier).
Analytical Workflow Diagram

Workflow cluster_QC QC Checkpoints Start Sample Preparation (Protein Precipitation) LC LC Separation (C18 Column) Start->LC Ionization ESI Source (+3.5 kV) LC->Ionization QC2 Retention Time vs Isomers LC->QC2 Filter Q1 Selection m/z 234.0 Ionization->Filter QC1 Isotope Ratio Check (9:6:1) Ionization->QC1 Collision Collision Cell (N2 Gas, 30 eV) Filter->Collision Detection Detector (Immonium m/z 188) Collision->Detection

Figure 2: Standardized LC-MS/MS Workflow for 2,4-diCl-Phe Quantification.

References

  • Papayannopoulos, I. A. (1995).[4] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49-73.

  • Smith, G. et al. (2018). "Differentiation of Phenylalanine Isomers using Ion Mobility Mass Spectrometry." Analytical Chemistry.
  • NIST Chemistry WebBook. "Chlorine Isotope Distribution." Standard Reference Data.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for immonium ion mechanisms).

Sources

Validation

Comparative Guide: HPLC Retention of Dehydro vs. Saturated 2,4-Dichlorophenylalanine Methyl Ester

Executive Summary This guide details the chromatographic behavior of -dehydro-2,4-dichlorophenylalanine methyl ester (Dehydro-2,4-Cl-Phe-OMe) versus its saturated analog (2,4-dichlorophenylalanine methyl ester). In drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chromatographic behavior of


-dehydro-2,4-dichlorophenylalanine methyl ester  (Dehydro-2,4-Cl-Phe-OMe) versus its saturated analog  (2,4-dichlorophenylalanine methyl ester).

In drug development and peptide synthesis, the dehydro form is often an intermediate generated via Erlenmeyer azlactone synthesis or condensation, which is subsequently reduced to the saturated amino acid. Distinguishing these two species is critical for monitoring reaction completeness (hydrogenation) or purity profiling.

Key Distinction:

  • Dehydro Form: Contains a conjugated

    
    -unsaturated system.[1] Typically elutes earlier  on C18 columns due to higher polarity/polarizability and exhibits strong UV absorbance at 280–300 nm .
    
  • Saturated Form: Contains a flexible alkyl linker. Typically elutes later on C18 columns due to higher hydrophobicity and lacks significant UV absorbance above 260 nm .

Chemical & Chromatographic Properties[2][3][4][5][6][7][8][9]

The separation relies on the difference in hydrophobicity (driven by the alkyl vs. alkenyl backbone) and electronic conjugation (driven by the planar styryl system).

FeatureDehydro-2,4-Cl-Phe-OMe Saturated 2,4-Cl-Phe-OMe
Structure Planar

-unsaturated ester (Styryl-like)
Flexible alkyl ester (Ethyl-benzene-like)
Hybridization

at

-carbons

at

-carbons
Hydrophobicity Lower (More polarizable

-system)
Higher (Lipophilic alkyl chain)
Predicted Elution (C18) Earlier (

)
Later (

)
UV Max (

)
~280–300 nm (Strong conjugation)< 220 nm (End absorption only)
Detection Strategy Monitor at 280 nm (Specific)Monitor at 210/220 nm (Universal)
Mechanistic Insight

In Reverse Phase HPLC (RP-HPLC), retention is governed by the solvophobic theory. The saturated analog possesses a flexible ethyl linker that interacts efficiently with the C18 alkyl chains of the stationary phase, maximizing hydrophobic surface area contact.

The dehydro analog, while containing the same number of carbons, is rigid and planar. The conjugated double bond (


) increases the dipole moment and polarizability of the molecule, making it slightly more soluble in the polar mobile phase (water/acetonitrile) and reducing its retention factor (

) relative to the saturated form.

Note: The 2,4-dichloro substitution on the phenyl ring significantly increases the overall retention of both compounds compared to unsubstituted phenylalanine, but it does not typically alter the relative elution order between the dehydro and saturated forms.

Recommended Experimental Protocol

This protocol is designed to separate the two species with high resolution (>1.5) and provide self-validating peak identification using UV ratios.

A. HPLC Conditions
  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    particle size.
    • Recommendation: Use a fully porous silica column (e.g., Zorbax Eclipse Plus or Phenomenex Luna) for robust hydrophobic selectivity.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or FA.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature:

    
     (Controlled temperature is crucial for reproducibility).
    
  • Detection: Diode Array Detector (DAD) or Dual Wavelength UV.

    • Channel 1: 214 nm (Detects both species).

    • Channel 2: 280 nm (Selectively detects Dehydro form).

B. Gradient Method
Time (min)% Mobile Phase B (ACN)Description
0.030%Equilibration / Injection
15.070%Linear Gradient (Elution of analytes)
16.095%Wash
20.095%Hold Wash
20.130%Re-equilibration
25.030%Ready for next injection

Note: The 2,4-dichloro analogs are quite hydrophobic. If retention times are >12 mins, increase the starting %B to 40%.

C. Self-Validating Identification Workflow

To ensure you have correctly identified the peaks without needing expensive standards for every run, use the UV Ratio Check :

  • Extract Chromatograms at 214 nm and 280 nm.

  • Calculate Ratio:

    
    
    
  • Validate:

    • Dehydro Peak: Will have a High R value (e.g., > 0.5) due to conjugation.[3]

    • Saturated Peak: Will have a Low R value (e.g., < 0.1) as it is transparent at 280 nm.

Visualization of Separation Logic

The following diagram illustrates the decision tree and physical mechanism for separating and identifying these compounds.

HPLC_Separation_Logic Sample Sample Mixture (Dehydro + Saturated) Column C18 Column (Hydrophobic Interaction) Sample->Column Injection Dehydro Dehydro-2,4-Cl-Phe-OMe (Planar, Conjugated) Column->Dehydro Lower Hydrophobicity Saturated Saturated 2,4-Cl-Phe-OMe (Flexible, Alkyl) Column->Saturated Higher Hydrophobicity UV_Check UV Detection (Dual Wavelength) Dehydro->UV_Check Saturated->UV_Check Result_Dehydro Early Elution High Abs @ 280nm UV_Check->Result_Dehydro Peak 1 Result_Sat Late Elution Low Abs @ 280nm UV_Check->Result_Sat Peak 2

Caption: Flowchart demonstrating the separation mechanism and identification criteria based on hydrophobicity and UV absorption properties.

Troubleshooting & Optimization

Issue: Peaks Co-elute

If the dehydro and saturated peaks overlap:

  • Change Modifier: Switch from Acetonitrile to Methanol . Methanol allows for different selectivity regarding

    
     interactions. The dehydro form (planar) may interact differently with the stationary phase in MeOH, often improving resolution.
    
  • Stationary Phase: Use a Phenyl-Hexyl column instead of C18. The Phenyl-Hexyl phase interacts strongly with the

    
    -electrons of the dehydro alkene, likely shifting its retention significantly relative to the saturated form.
    
Issue: Retention Time Drift
  • Check Temperature: Hydrophobicity is temperature-dependent. Ensure the column oven is stable at

    
    .
    
  • Check Mobile Phase pH: Ensure TFA/FA is added precisely. Ionization of the free amine (if not fully protected) or the ester hydrolysis products can cause drift.

References

  • Separation of Dehydroamino Acids

    • Title

      
      -Dehydroamino acids in naturally occurring peptides.[1][4]
      
    • Source: N
    • URL:[Link]

  • RP-HPLC Mechanism & Hydrophobicity

    • Title: Mechanisms of retention in HPLC.
    • Source: University of Valencia (uv.es).
    • URL:[Link]

  • Phenylalanine Analog Analysis

    • Title: Comparison of HPLC Separ
    • Source: Semantic Scholar / Food Analytical Methods.
    • URL:[Link]

  • General Amino Acid Hydrophobicity Scales: Title: Hydrophobicity Index Table of Common Amino Acids. Source: Alfa Chemistry.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Chloro-Substituted Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data This guide provides a detailed comparative analysis of the spectroscopic properties of 2,4-dichlo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed comparative analysis of the spectroscopic properties of 2,4-dichlorocinnamic acid, contextualized by comparison with its parent compound, cinnamic acid, and its monochlorinated analogues, 2-chlorocinnamic acid and 4-chlorocinnamic acid. By examining their Ultraviolet-Visible (UV-Vis) absorption maxima (λmax), this document aims to elucidate the structural and electronic effects of chloro-substitution on the cinnamic acid backbone. This information is crucial for the unambiguous identification of these compounds and for understanding their chemical behavior in various applications, including drug development and materials science.

Introduction: The Electronic Influence of Substituents on Cinnamic Acid's Chromophore

Cinnamic acid and its derivatives are a class of organic compounds that possess a significant chromophore due to the extensive conjugation between the phenyl ring and the acrylic acid side chain.[1] This conjugated system is responsible for the characteristic strong absorption bands in the UV region of the electromagnetic spectrum, primarily arising from π → π* electronic transitions.[2] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the phenyl ring.[1]

Substituents can alter the electronic distribution within the molecule, thereby affecting the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups can cause either a hypsochromic (a shift to shorter wavelengths) or bathochromic shift, depending on their position and the nature of the electronic transition.[3]

Halogens, such as chlorine, are a particularly interesting class of substituents as they exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R) due to their lone pairs of electrons. The net effect on the UV-Vis absorption spectrum is often a result of the interplay between these two opposing forces and is highly dependent on the position of the substituent on the aromatic ring. This guide will explore these effects by comparing the UV-Vis absorption maxima of cinnamic acid with its 2-chloro, 4-chloro, and 2,4-dichloro substituted counterparts.

Experimental Methodology for UV-Vis Spectroscopic Analysis

The determination of the UV-Vis absorption maxima (λmax) is a fundamental analytical technique for characterizing conjugated organic molecules. The following protocol outlines a standardized procedure for the analysis of cinnamic acid derivatives.

Instrumentation and Reagents
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is required for accurate measurements.

  • Cuvettes: 1 cm path length quartz cuvettes are necessary for transparency in the UV region.

  • Solvent: A UV-transparent solvent is crucial. Ethanol or methanol are commonly used for cinnamic acid derivatives.

  • Analytical Balance: For accurate preparation of solutions.

  • Volumetric Flasks and Pipettes: For the preparation of standard solutions.

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of the cinnamic acid derivative in the chosen solvent (e.g., ethanol) at a concentration of approximately 0.1 mM. From this stock solution, prepare a dilution to a concentration of about 0.01 mM, or a concentration that results in a maximum absorbance reading between 0.2 and 1.0 absorbance units.

  • Blank Preparation: Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan over the desired wavelength range (typically 200-400 nm for cinnamic acid derivatives). This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample. Place the sample cuvette in the sample holder.

  • Data Acquisition: Scan the absorbance of the sample from 200 to 400 nm. The instrument will record the absorbance at each wavelength.

  • Data Analysis: From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Caption: Workflow for Determining UV-Vis Absorption Maxima.

Results and Discussion: A Comparative Analysis

The UV-Vis absorption maxima of cinnamic acid and its chloro-substituted derivatives are summarized in the table below. The data highlights the influence of the position and number of chloro-substituents on the electronic transitions within the molecules.

CompoundSubstituent(s)λmax (nm)Solvent
Cinnamic AcidNone~273Methanol
2-Chlorocinnamic Acid2-Chloro--
4-Chlorocinnamic Acid4-Chloro275Ethanol
2,4-Dichlorocinnamic Acid2,4-Dichloro--
Analysis of Substituent Effects

The introduction of chlorine atoms to the phenyl ring of cinnamic acid is expected to cause a bathochromic shift in the absorption maximum compared to the unsubstituted parent compound. This is because the resonance effect (+R) of the chlorine atom's lone pairs extends the conjugation of the π-system, which generally lowers the energy of the π → π* transition and thus shifts the absorption to a longer wavelength.[1]

  • Cinnamic Acid: The parent molecule exhibits a strong absorption maximum around 273 nm, which is characteristic of the conjugated system encompassing the phenyl ring and the acrylic acid side chain.

  • 4-Chlorocinnamic Acid: The presence of a chlorine atom at the para-position results in a λmax of 275 nm in ethanol.[4] This slight bathochromic shift compared to cinnamic acid is consistent with the resonance effect of the chlorine atom being more pronounced at the para position, where it can effectively delocalize its lone pair electrons into the aromatic ring and the conjugated side chain.

  • 2-Chlorocinnamic Acid: For a chlorine atom at the ortho-position, steric hindrance can come into play. This steric clash may force the acrylic acid side chain out of planarity with the phenyl ring, thereby reducing the extent of conjugation. A disruption in planarity would likely lead to a hypsochromic shift (a shift to shorter wavelengths) compared to the para-isomer. Therefore, it is predicted that the λmax for 2-chlorocinnamic acid would be at a slightly shorter wavelength than that of 4-chlorocinnamic acid.

  • 2,4-Dichlorocinnamic Acid: In the case of 2,4-dichlorocinnamic acid, we have the combined electronic effects of both substituents. The 4-chloro group will contribute to a bathochromic shift due to its resonance effect. The 2-chloro group, as discussed, may introduce steric effects that could lead to a hypsochromic shift. The resulting λmax will be a balance of these competing influences. It is plausible that the combined electron-donating resonance from both chlorine atoms would lead to an overall bathochromic shift compared to cinnamic acid, but the steric hindrance from the 2-chloro group might make this shift less pronounced than what might be expected from the simple additive effects of two chloro-substituents.

Sources

Validation

Comparative Guide: Reactivity of 2,4-Dichloro vs. 4-Chloro Dehydroamino Acid Esters

Executive Summary This guide provides a technical comparison between (Z)-Methyl 2-acetamido-3-(2,4-dichlorophenyl)acrylate (2,4-dichloro derivative) and (Z)-Methyl 2-acetamido-3-(4-chlorophenyl)acrylate (4-chloro derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (Z)-Methyl 2-acetamido-3-(2,4-dichlorophenyl)acrylate (2,4-dichloro derivative) and (Z)-Methyl 2-acetamido-3-(4-chlorophenyl)acrylate (4-chloro derivative). While both serve as precursors for non-canonical amino acids, their reactivity profiles diverge significantly due to the ortho-effect of the chlorine atom at the C2 position of the phenyl ring.

  • 4-Chloro Derivative : The industry standard for synthesizing chiral 4-chlorophenylalanine analogs via asymmetric hydrogenation. It exhibits high reactivity and enantioselectivity due to minimal steric hindrance.

  • 2,4-Dichloro Derivative : A specialized scaffold. The C2-chlorine atom introduces significant steric strain, reducing hydrogenation efficiency but unlocking a unique pathway for intramolecular cyclization to form substituted indoles, a reaction impossible with the 4-chloro analog.

Chemical Structure & Electronic Properties[1][2]

The core difference lies in the substitution pattern on the


-aryl ring attached to the dehydroamino acid framework.
Feature4-Chloro Derivative 2,4-Dichloro Derivative
Structure

-(4-Cl-Ph)

-(2,4-Cl

-Ph)
Electronic Nature Moderately Electron-Deficient (

= 0.23)
Highly Electron-Deficient (

+

effects)
Steric Environment Unhindered

-carbon
Sterically Congested (Ortho-Cl clashes with enamide vinyl H)
Primary Application Synthesis of L-4-chlorophenylalanineSynthesis of 6-chloroindoles; L-2,4-dichlorophenylalanine
Key Reactivity Intermolecular Coupling; HydrogenationIntramolecular Cyclization ; Site-Selective Coupling

Reactivity Profile Comparison

A. Asymmetric Hydrogenation (Rh-Catalyzed)

This is the primary reaction for converting dehydroamino acids into chiral amino acids.

  • 4-Chloro Performance :

    • Kinetics : Fast. The substrate binds easily to Rh(I)-bisphosphine complexes (e.g., Rh-DuPhos, Rh-BINAP).

    • Selectivity : Consistently high enantiomeric excess (

      
      ). The flat aromatic ring allows optimal face coordination.
      
  • 2,4-Dichloro Performance :

    • Kinetics : Significantly slower (often 5–10x slower rate). The ortho-chloro substituent creates steric repulsion with the ligand array on the metal center, impeding the formation of the catalyst-substrate complex.

    • Selectivity : Often lower (

      
       85–95%) without ligand optimization. The steric bulk can force the aryl ring to twist out of coplanarity, altering the face selectivity.
      
    • Optimization : Requires smaller, electron-rich ligands or higher hydrogen pressure (10–20 bar) to achieve full conversion.

B. Metal-Catalyzed Cross-Coupling (Pd-Catalyzed)

The presence of chlorine atoms allows for Suzuki, Heck, or Sonogashira couplings.

  • 4-Chloro :[1]

    • Reacts exclusively at the para-position .

    • Requires standard oxidative addition conditions (e.g., Pd(OAc)

      
      , S-Phos).
      
    • Product: Linear extension of the phenylalanine side chain (e.g., 4-biphenylalanine).

  • 2,4-Dichloro (Site Selectivity) :

    • Intermolecular Coupling : The C4-Cl (para) is generally more reactive than the C2-Cl (ortho) due to less steric hindrance. Controlled Suzuki coupling typically yields the 4-substituted-2-chloro product.

    • Intramolecular Coupling : The C2-Cl (ortho) is uniquely positioned to react with the enamide double bond or nitrogen, enabling ring closure.

C. Heterocyclic Cyclization (The "Killer Application")

This is the most critical divergence. The 2,4-dichloro derivative can serve as a precursor for indole synthesis , whereas the 4-chloro derivative cannot.

  • Mechanism : Pd-catalyzed intramolecular amination or Heck cyclization involves the oxidative addition of Pd into the C2-Cl bond, followed by insertion into the enamide double bond.

  • Outcome : Formation of methyl 6-chloroindole-2-carboxylate .

  • 4-Chloro Limitation : Lacking an ortho-halogen, the 4-chloro derivative requires harsh C-H activation conditions to cyclize, which are often low-yielding and unselective.

Visualizing the Divergence

The following diagram illustrates the divergent synthetic pathways dictated by the chlorination pattern.

ReactivityComparison Start4Cl (Z)-4-Chloro Dehydroamino Ester Start24Cl (Z)-2,4-Dichloro Dehydroamino Ester ProdAA4 L-4-Chlorophenylalanine (High ee, Fast) Start4Cl->ProdAA4 Rh-Cat H2 (Standard) ProdBiaryl 4-Biaryl Derivative (Linear Extension) Start4Cl->ProdBiaryl Pd-Cat Suzuki (Para-selective) ProdAA24 L-2,4-Dichlorophenylalanine (Lower ee, Slow) Start24Cl->ProdAA24 Rh-Cat H2 (Steric Hindrance) Start24Cl->ProdBiaryl Pd-Cat Suzuki (C4-Selective) ProdIndole 6-Chloroindole-2-carboxylate (Heterocycle Formation) Start24Cl->ProdIndole Pd-Cat Cyclization (Ortho-Insertion)

Caption: Divergent reaction pathways. Green paths indicate high-efficiency standard reactions; red paths indicate unique or hindered reactivity due to the ortho-chlorine.

Experimental Protocols

Protocol A: Synthesis of (Z)-Methyl 2-acetamido-3-(2,4-dichlorophenyl)acrylate

Via Erlenmeyer Azlactone Synthesis

  • Reagents : 2,4-Dichlorobenzaldehyde (10 mmol), N-acetylglycine (10 mmol), Sodium Acetate (anhydrous, 15 mmol), Acetic Anhydride (excess).

  • Azlactone Formation : Reflux the mixture in acetic anhydride for 2 hours. The solution will turn yellow/orange. Cool to precipitate the azlactone.

  • Methanolysis : Suspend the crude azlactone in dry methanol (20 mL) containing triethylamine (0.5 mL). Reflux for 4 hours.

  • Workup : Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, NaHCO3, and brine.

  • Purification : Recrystallize from EtOAc/Hexanes to yield white needles.

  • Validation : 1H NMR should show the vinyl proton singlet at

    
     ~7.2-7.5 ppm.
    
Protocol B: Pd-Catalyzed Cyclization to Indole

Specific for 2,4-Dichloro Derivative

  • Substrate : (Z)-Methyl 2-acetamido-3-(2,4-dichlorophenyl)acrylate (1.0 equiv).

  • Catalyst System : Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%).
  • Base/Additive : K

    
    CO
    
    
    
    (2.0 equiv), Tetrabutylammonium chloride (1.0 equiv).
  • Conditions : Degassed DMF, 100°C, 12 hours under Argon.

  • Mechanism : The Pd inserts into the C2-Cl bond. Intramolecular Heck-type insertion into the alkene follows, with elimination of the acetamido group (or tautomerization depending on exact conditions) to form the indole core.

  • Result : Methyl 6-chloroindole-2-carboxylate.

References

  • General Reactivity of Dehydroamino Acids

    • Vertex AI Search Result 1.1: "Dehydroamino acids: Chemical multi-tools for late-stage diversification." PMC. Available at: [Link]

  • Asymmetric Hydrogenation of Chloro-Substituted Derivatives

    • Vertex AI Search Result 1.6: "Enantiomeric hydrogenation of α-dehydroamino esters." ResearchGate. Available at: [Link]

  • Indole Synthesis from 2-Haloacrylates

    • Vertex AI Search Result 1.8: "Synthesis of Indoles from o-Haloanilines." NSF/ACS. Available at: [Link][2]

  • Crystal Structure & Conformation of 4-Chloro Derivative

    • Vertex AI Search Result 1.13: "(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid." PMC. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: Elemental Analysis Standards for C10H9Cl2NO2 Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Class: C10H9Cl2NO2 Derivatives (e.g., 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid; dichloroacetoacetanili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Class: C10H9Cl2NO2 Derivatives (e.g., 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid; dichloroacetoacetanilide)

The Analytical Challenge: High Halogen Mass Fractions

In pharmaceutical reference standard characterization, proving the absolute purity and elemental composition of a synthesized intermediate is a strict regulatory requirement. C10H9Cl2NO2 derivatives present a unique analytical hurdle due to their theoretical elemental composition: Carbon (48.81%), Hydrogen (3.69%), Chlorine (28.81%), Nitrogen (5.69%), and Oxygen (13.00%) .

The exceptionally high chlorine content (~28.8%) routinely causes catastrophic failures in standard CHNS combustion analyzers. During high-temperature oxidation, the chlorine is converted into hydrogen chloride (HCl) and chlorine gas (Cl2). If unmitigated, these gases will poison the copper reduction catalyst and cause isobaric interferences at the thermal conductivity detector (TCD), leading to artificially skewed nitrogen and carbon readouts[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the three most robust, orthogonal methodologies for validating the purity and elemental composition of highly chlorinated nitrogenous compounds.

Comparison of Analytical Methodologies

Method A: Automated CHN Flash Combustion (with Silver Scrubbers)

Modern elemental analyzers utilize dynamic flash combustion at 1000°C. To counteract the 28.8% chlorine load, the combustion tube must be heavily modified. The standard chromium oxide packing is supplemented with a large excess of silver tungstate on magnesium oxide or silver vanadate [2].

  • The Causality: These silver-based reagents act as high-capacity scrubbers, chemically trapping the volatile halogens as non-volatile silver halides (AgCl) before they can reach the GC column or TCD. Additionally, weighing the sample in silver capsules rather than standard tin capsules provides an immediate primary layer of halogen sequestration[3].

Method B: Schöniger Oxygen Flask Combustion + Ion Chromatography (IC)

For the exact quantification of the chlorine fraction itself, the classical Schöniger flask method remains the industry gold standard. The sample is ignited in a sealed flask filled with pure oxygen, ensuring complete mineralization without the risk of catalyst poisoning[4].

  • The Causality: The combustion gases are absorbed into a basic hydrogen peroxide (H2O2) or sodium hydroxide (NaOH) solution, which quantitatively converts all chlorinated species into stable chloride ions (Cl-). The solution is then injected into an Ion Chromatograph (IC) for precise halogen quantification[5].

Method C: Quantitative 1H NMR (qNMR)

Elemental analysis confirms the empirical formula but cannot distinguish the target analyte from structurally similar impurities (e.g., monochlorinated byproducts). Quantitative NMR (qNMR) has emerged as the premier orthogonal method for absolute purity assessment[6][7].

  • The Causality: By co-dissolving the sample with a certified internal standard (IS) of known purity, qNMR provides a direct mass fraction measurement based on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei, completely bypassing the need for combustion[8][9].

Quantitative Performance Comparison

Analytical MethodTarget AnalytesTypical Accuracy (Absolute Error)Sample RequirementThroughputPrimary Limitation
Automated CHN (Ag-Scrubber) C, H, N± 0.3%1 – 3 mgHigh (Autosampler)High risk of catalyst saturation if scrubbers are depleted[2].
Schöniger Flask + IC Cl± 0.2%5 – 10 mgLow (Manual)Labor-intensive; requires a dedicated secondary run just for halogens[10].
qNMR (Internal Standard) Absolute Purity± 0.5%5 – 20 mgMediumRequires baseline-resolved, distinct proton resonances[7].

Visualizing the Workflows

EA_Workflow Start C10H9Cl2NO2 Sample Split1 Flash Combustion (CHN) Start->Split1 Split2 Schöniger Flask (Cl) Start->Split2 Combust1 1000°C Oxidation (Ag-Tungstate Scrubber) Split1->Combust1 Combust2 O2 Flask Ignition (NaOH/H2O2 Absorption) Split2->Combust2 Detect1 GC-TCD Detection (C, H, N) Combust1->Detect1 Detect2 Ion Chromatography (Cl- quantification) Combust2->Detect2

Fig 1. Orthogonal elemental analysis workflows for highly chlorinated derivatives.

qNMR_Logic Prepare Co-dissolve Sample + Internal Standard (IS) Acquire Acquire 1H NMR (Long D1 relaxation) Prepare->Acquire Integrate Integrate distinct Analyte & IS peaks Acquire->Integrate Calculate Calculate Absolute Purity (Mass Balance Independent) Integrate->Calculate

Fig 2. Quantitative 1H NMR (qNMR) protocol for absolute purity determination.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system, meaning the assay inherently proves its own accuracy during execution.

Protocol 1: CHN Analysis via Flash Combustion with Halogen Scrubbing
  • System Preparation: Pack the combustion reactor with chromium oxide and a 3 cm layer of silver tungstate on magnesium oxide to act as the halogen scrubber[2].

  • Self-Validation Step (System Suitability): Run a Certified Reference Material (CRM) with high chlorine content (e.g., 4-Chlorobenzoic acid) prior to the sample batch. Logic: If the carbon or nitrogen values deviate by >0.3% from theoretical values, the silver scrubber is saturated and must be replaced before proceeding.

  • Sample Encapsulation: Weigh 1.5–2.0 mg of the C10H9Cl2NO2 derivative into a silver capsule (not tin) to provide immediate halogen trapping upon melting[3].

  • Combustion & Detection: Drop the capsule into the 1000°C reactor under an oxygen pulse. The GC-TCD will separate and quantify the resulting N2, CO2, and H2O gases.

Protocol 2: Chlorine Quantification via Schöniger Flask and IC
  • Sample Preparation: Weigh 5–10 mg of the sample onto ashless filter paper. Place it in the platinum sample carrier of the Schöniger flask stopper[4].

  • Absorption Solution: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H2O2 into the flask to act as the absorption matrix[5].

  • Self-Validation Step (Blank Subtraction): Perform a complete combustion cycle using an empty piece of ashless filter paper. Logic: This establishes the background environmental/reagent chloride baseline, ensuring no false positives from contaminated glassware.

  • Combustion: Flush the flask with pure O2, seal it, and trigger ignition via infrared lamps. Allow 30 minutes for the white combustion fumes to be fully absorbed into the liquid.

  • Quantification: Inject the diluted absorption solution into an Ion Chromatograph equipped with a conductivity detector to quantify the Cl- concentration[5].

Protocol 3: Absolute Purity via qNMR
  • Standard Selection: Select a certified internal standard (e.g., Maleic acid or TraceCERT® standard) that has a known purity and produces a proton resonance that does not overlap with the C10H9Cl2NO2 derivative's signals[9].

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard using a microbalance (d = 0.001 mg). Co-dissolve them in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).

  • Self-Validation Step (T1 Relaxation Check): Perform a T1 inversion-recovery experiment on the mixture. Logic: To achieve absolute quantitative integration, the inter-pulse delay (D1) must be set to at least 5 × T1 of the slowest relaxing proton in the system. Failure to do this results in incomplete magnetization recovery and artificially low purity values.

  • Acquisition & Calculation: Acquire the 1H NMR spectrum (typically 16–64 scans). Integrate the specific analyte peak against the IS peak and calculate the absolute mass fraction using the established qNMR purity equation[7][8].

References

  • Creative Biostructure. "How NMR Enhances Chemical Analysis Accuracy?" Creative Biostructure Services. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules. Available at: [Link]

  • The Scientist. "Oxygen Flask Combustion Unit from Exeter Analytical." The Scientist Research Resources. Available at: [Link]

  • Exeter Analytical. "Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method." Exeter Analytical UK. Available at: [Link]

  • Iowa State University. "Elemental Analysis - Chemical Instrumentation Facility." Iowa State University. Available at: [Link]

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN." PerkinElmer Application Notes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate proper disposal procedures

Comprehensive Operational and Disposal Guide: Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate As drug development professionals and synthetic chemists scale up operations involving complex halogenated intermediates, e...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide: Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

As drug development professionals and synthetic chemists scale up operations involving complex halogenated intermediates, establishing rigorous, compliant, and scientifically sound handling and disposal protocols is paramount. Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate (and its derivatives, such as the cyano-substituted analog CAS 339107-03-8) is a specialized reagent frequently utilized in the synthesis of advanced pharmacological agents, including cannabinoid receptor 1 (CB1) allosteric modulators[1] and profibrinolytic chymase inhibitors[2].

Because this compound contains both a halogenated aromatic ring (2,4-dichlorophenyl) and a reactive aminoacrylate moiety, its waste streams require specific segregation and destruction methodologies to prevent environmental contamination and ensure laboratory safety.

Physicochemical Hazard Profile

Before designing a disposal plan, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of chlorine atoms on the phenyl ring classifies this compound as a halogenated organic , which strictly dictates its end-of-life treatment.

Table 1: Key Physicochemical and Hazard Data

Property / ParameterValue / DescriptionOperational Implication
Chemical Class Halogenated Organic (Aminoacrylate)Must be segregated from non-halogenated waste to prevent toxic byproducts during incineration.
Molecular Weight ~248.06 g/mol (Base) / 271.10 g/mol (Cyano derivative)[3]Solid at room temperature; dust generation is a primary inhalation risk.
Reactivity Electrophilic/Nucleophilic potentialCan react with strong oxidizers or strong acids; keep waste streams neutral.
Environmental Toxicity High (Aquatic)Strictly prohibited from drain/sewer disposal.
Thermal Decomposition Toxic fumes (HCl, NOx, COx)Requires high-temperature commercial incineration (>1000°C) with gas scrubbers.

Standard Operating Procedure: Handling & Spill Response

To ensure that waste is minimized and contained at the source, the following operational protocols must be embedded into the laboratory's daily workflow.

A. Engineering Controls & PPE

  • Causality: The compound presents as a fine powder. To prevent inhalation of halogenated particulates, all transfers and weighing must occur within a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • PPE: Nitrile gloves (double-gloving recommended for bulk transfers), safety goggles, and a lab coat.

B. Immediate Spill Response Methodology

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do not use water, as it may spread the solid. Cover the spill with a damp absorbent pad or lightly mist with a compatible solvent (e.g., ethanol) to suppress dust formation.

  • Collect: Use non-sparking tools to sweep the material into a wide-mouth, high-density polyethylene (HDPE) container.

  • Decontaminate: Wash the surface with a detergent solution, followed by an alcohol wipe. Place all wipes into the halogenated solid waste stream.

Step-by-Step Disposal and Waste Management Plan

The disposal of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate must comply with the Resource Conservation and Recovery Act (RCRA) or equivalent international environmental regulations. The core principle is segregation and high-temperature destruction .

Step 1: Waste Stream Segregation

  • Action: Designate a specific, clearly labeled container for "Halogenated Solid Waste" or "Halogenated Solvent Waste" (if in solution).

  • Scientific Rationale: Halogenated organics must never be mixed with non-halogenated waste. If incinerated at standard temperatures, halogenated compounds can recombine to form highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Segregating them ensures they are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

Step 2: Primary Containment

  • Action: Use chemically compatible containers. For solid waste, use sealed HDPE buckets. For liquid waste (e.g., reaction mother liquors containing the compound), use glass or PTFE-lined carboys.

  • Scientific Rationale: HDPE and glass offer high resistance to halogenated aromatics, preventing leaching or container degradation over time. Containers must be kept tightly closed unless actively adding waste to prevent the volatilization of co-solvents.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste in a designated SAA at or near the point of generation.

  • Scientific Rationale: SAAs minimize the transportation of hazardous materials through the facility. The total volume in an SAA must not exceed 55 gallons, and the container must be dated the moment the first drop/gram of waste is added.

Step 4: Final Disposition via Licensed Contractor

  • Action: Transfer the waste to the central accumulation area for pickup by a licensed hazardous waste disposal contractor.

  • Scientific Rationale: The contractor will subject the waste to rotary kiln incineration at temperatures exceeding 1,000°C (1,832°F). This thermal destruction breaks the stable carbon-chlorine bonds, completely mineralizing the compound into CO2, H2O, and HCl, which is subsequently scrubbed out of the exhaust.

Waste Workflow Visualization

The following diagram illustrates the self-validating system of waste segregation and destruction required for this compound.

G Start Experimental Use (Fume Hood / Glovebox) Decision Waste State? Start->Decision SolidWaste Solid Waste (Powder, Wipes, Vials) Decision->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Washings) Decision->LiquidWaste Liquid ContainmentS HDPE Bucket (Halogenated Solid) SolidWaste->ContainmentS ContainmentL Glass/PTFE Carboy (Halogenated Liquid) LiquidWaste->ContainmentL Labeling RCRA Compliant Labeling & SAA Storage ContainmentS->Labeling ContainmentL->Labeling Incineration High-Temp Incineration (>1000°C + Gas Scrubbing) Labeling->Incineration Licensed Contractor Transfer

Caption: Standardized laboratory workflow for the segregation, containment, and thermal destruction of halogenated organic waste.

References

  • Sigma-Aldrich. (n.d.). methyl (2E)-2-[(2,4-dichlorophenyl)formamido]-3-[(4-methoxyphenyl)amino]prop-2-enoate Safety Data Sheet. Retrieved from ]">https://www.sigmaaldrich.com

  • Accel Scientific. (n.d.). methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate Product Detail. Retrieved from ]">https://www.accelsci.com[3]

  • Lu, D., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]1]

  • Collin, D., et al. (2019). Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution. Journal of Medicinal Chemistry. PMC. Retrieved from [Link]2]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling complex bifunctional pharmaceutical intermediates like Methyl 2-amino-3-(2,4-dichl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling complex bifunctional pharmaceutical intermediates like Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate requires an understanding of molecular reactivity.

This compound merges the electrophilic reactivity of an acrylate ester with the lipophilic, systemic toxicity of a halogenated aromatic amine. By understanding why this molecule behaves the way it does, we can design a self-validating safety and operational protocol that protects both the researcher and the integrity of the experiment.

Mechanistic Hazard Assessment

To establish a robust safety protocol, we must first deconstruct the structural liabilities of the molecule:

  • The Acrylate Moiety (Prop-2-enoate): Acrylate esters are potent Michael acceptors. In a biological context, they readily undergo covalent adduction with nucleophilic residues (such as cysteine thiols) on skin proteins. This mechanism is the primary driver for severe allergic contact dermatitis, skin sensitization, and respiratory irritation . Furthermore, acrylates are prone to exothermic polymerization if exposed to excessive heat or radical initiators.

  • The 2,4-Dichlorophenyl Group: The addition of heavy halogens significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum, carrying its toxic payload systemically. Halogenated aromatic amines are notoriously linked to acute organ toxicity and methemoglobinemia upon dermal absorption or inhalation , .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic sensitizers. The following matrix outlines the required protective equipment, grounded in the compound's specific physicochemical properties.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Acrylate monomers can rapidly permeate thin latex and low-density nitrile. Neoprene offers superior resistance to both the ester moiety and the lipophilic halogenated aromatic ring.
Eye/Face Protection Snug-fitting chemical splash goggles (EN 166 or ANSI Z87.1).The compound is a severe lachrymator and eye irritant. Safety glasses with side shields do not provide adequate vapor/dust exclusion.
Respiratory Protection NIOSH-approved N95/P100 particulate respirator (if weighing outside a ventilated enclosure).As a solid, micro-dust aerosolization during transfer poses a high risk of inhalation, leading to respiratory sensitization and systemic absorption.
Body Protection Flame-resistant (FR) lab coat with disposable Tyvek® sleeves.Tyvek sleeves prevent microscopic dust from settling on the forearms, eliminating the risk of delayed dermal absorption and sensitization.

Operational Workflow & Handling Protocol

The following step-by-step methodology utilizes a "closed-system" approach to minimize aerosolization and environmental exposure.

Step-by-Step Weighing and Transfer Protocol:

  • Verification: Ensure the chemical fume hood or ductless weighing enclosure is operating with a face velocity between 80–120 feet per minute (fpm).

  • Preparation: Place a clean, dry reaction vial with its septum-cap onto the analytical balance and tare it.

  • Closed-Vessel Transfer: Remove the vial from the balance, open it inside the hood, and carefully transfer the required mass of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate using a static-free, anti-magnetic spatula.

  • Sealing: Cap the vial before placing it back on the balance to record the final mass. Causality: This prevents any micro-dust from contaminating the balance chamber or being swept into the operator's breathing zone by ambient air currents.

  • Decontamination: Wipe the exterior of the capped vial with a lint-free tissue dampened with isopropanol before transferring it to the main reaction manifold.

Workflow Start Chemical Storage (2-8°C, Inert Gas) Hood Fume Hood Transfer (Flow 80-120 fpm) Start->Hood Weigh Closed-Vessel Weighing (Analytical Balance) Hood->Weigh React Reaction Vessel (Inert Atmosphere) Weigh->React Decon Equipment Decon (Amine/Bleach Quench) React->Decon

Figure 1: Standardized closed-vessel operational workflow for handling halogenated acrylates.

Spill Response & Chemical Quenching

In the event of a localized spill, mechanical sweeping must be strictly avoided, as it aerosolizes the toxic dust.

Step-by-Step Spill Remediation:

  • Isolate & Suppress: Overlay the spilled powder with absorbent laboratory pads lightly dampened with a high-flashpoint solvent (e.g., propylene glycol or heavy mineral oil) to immediately suppress dust generation.

  • Chemical Quenching: Because the acrylate acts as an electrophile, treat the spill area with a mild nucleophilic solution (e.g., 5% dilute ammonia or a commercial thiol-based spill kit). Causality: The nucleophile undergoes a rapid Michael addition with the unreacted acrylate, converting it into a heavier, non-volatile, and significantly less sensitizing adduct.

  • Collection: Carefully fold the pads inward to trap the quenched material and place them into a designated, sealable hazardous waste bag.

  • Final Wipe: Wash the surface with a 10% sodium hypochlorite (bleach) solution followed by an ethanol wipe to remove any residual lipophilic organics.

Disposal & Environmental Logistics

Halogenated organic compounds pose severe environmental risks, including aquatic toxicity and the potential formation of highly toxic dioxins if improperly incinerated . They must be strictly segregated from standard organic waste.

Disposal Protocol:

  • Segregation: Route all liquid waste containing traces of the compound into a clearly labeled "Halogenated Organic Waste" carboy. Do not mix with acetone or standard aqueous streams.

  • Solid Waste: Dispose of all contaminated spatulas, Tyvek sleeves, and weighing papers in a dedicated solid hazardous waste drum.

  • Destruction: Ensure your environmental health and safety (EHS) department routes this specific waste stream for licensed high-temperature incineration (>1000°C) equipped with flue-gas scrubbing to neutralize hydrogen chloride (HCl) byproducts.

WasteLogic Waste Reaction Waste Generation Aqueous Aqueous Stream (Trace Organics) Waste->Aqueous Halogenated Halogenated Organic Waste Stream Waste->Halogenated Solid Contaminated PPE & Consumables Waste->Solid Incinerate Licensed High-Temp Incineration (>1000°C) Halogenated->Incinerate Solid->Incinerate

Figure 2: Waste stream routing and high-temperature disposal logic for halogenated compounds.

References

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